molecular formula C6H3F3N2O2 B1311870 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-77-0

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B1311870
CAS No.: 306960-77-0
M. Wt: 192.1 g/mol
InChI Key: RGLZXVNOHDUMRJ-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C6H3F3N2O2 and its molecular weight is 192.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLZXVNOHDUMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442047
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-77-0
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthetic pathway including experimental protocols, and relevant characterization data. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is common in bioactive compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, constituting the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The convergence of these two structural features in this compound makes it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals. This guide elucidates the key technical aspects related to its synthesis and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueReference
CAS Number 306960-77-0[1][2]
Molecular Formula C₆H₃F₃N₂O₂[2]
Molecular Weight 192.10 g/mol [2]
Melting Point 170-175 °C
Appearance White to off-white solid[3]
Purity Typically ≥97%[2]
Storage Temperature 2-8°C
SMILES O=C(O)c1cncnc1C(F)(F)F[2]
InChI 1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13)[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data
¹H NMR Data available; specific shifts depend on solvent.
¹³C NMR Data available; specific shifts depend on solvent.
¹⁹F NMR Data available; specific shifts depend on solvent.
Mass Spectrometry Consistent with the molecular weight.
FT-IR Characteristic peaks for carboxylic acid and pyrimidine ring.

Table 2: Summary of Spectroscopic Data.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of its ethyl ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, following a general procedure for 2-substituted pyrimidine-5-carboxylic esters.[4] The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure is adapted from the general method described by Zhichkin, Fairfax, and Eisenbeis for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4] The reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a trifluoroacetamidinium salt.

Experimental Protocol:

  • Preparation of the Trifluoroacetamidinium Salt: Trifluoroacetamidine hydrochloride can be prepared by reacting trifluoroacetonitrile with ammonium chloride or by other established methods.

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: This reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[4]

  • Condensation Reaction:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add the trifluoroacetamidinium salt (1.1 equivalents) to the solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure in organic synthesis.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or ethanol and water.

  • Hydrolysis:

    • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 equivalents), to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M hydrochloric acid).

    • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate C Condensation (DMF, Heat) A->C B Trifluoroacetamidinium Salt B->C D Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate C->D Yield: Moderate to Good E Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate F Base Hydrolysis (e.g., LiOH, H2O/THF) E->F G This compound F->G Yield: Typically High

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

While specific biological studies on this compound are not extensively reported, the trifluoromethylpyrimidine scaffold is a key feature in many biologically active molecules. Derivatives of trifluoromethylpyrimidine have been investigated for their potential as:

  • Antiviral agents [5]

  • Antifungal agents [5]

  • EGFR inhibitors for anticancer therapy [6][7]

The carboxylic acid functionality of the title compound provides a handle for further chemical modifications, such as amide bond formation, allowing for its use as a versatile building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Potential_Applications cluster_derivatization Chemical Derivatization cluster_screening Screening for Biological Activity A This compound B Amide Coupling A->B C Esterification A->C D Other Modifications A->D E Antiviral B->E F Antifungal B->F G Anticancer B->G H Other Therapeutic Areas B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Potential derivatization and screening workflow.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. This technical guide provides a solid foundation of its chemical properties and a reliable synthetic route, empowering researchers to utilize this compound in their research and development activities. Further investigation into the direct biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its rigid pyrimidine scaffold, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the applications of this compound and its derivatives in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in these fields.

Chemical and Physical Properties

This compound is a white to pale yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃F₃N₂O₂[2]
Molecular Weight 192.10 g/mol [2]
CAS Number 306960-77-0[2]
Melting Point 170-175 °C[2]
Boiling Point 220.7 ± 40.0 °C (Predicted)[1]
Density 1.575 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.23 ± 0.10 (Predicted)[1]
Appearance White to pale yellow solid[1]
Solubility Slightly soluble in water[1]

Synthesis and Derivatization

The primary role of this compound in research and development is as a key intermediate in the synthesis of more complex molecules. The general workflow for its synthesis and subsequent derivatization is outlined below.

G cluster_0 Synthesis of Core Compound cluster_1 Derivatization Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate This compound This compound Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate->this compound Hydrolysis Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification Other Modifications Other Modifications This compound->Other Modifications Bioactive Derivatives Bioactive Derivatives Amide Coupling->Bioactive Derivatives Esterification->Bioactive Derivatives Other Modifications->Bioactive Derivatives

A general workflow for the synthesis and derivatization of this compound.
Experimental Protocols

A plausible synthetic route to ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate with hydrogen in the presence of a palladium catalyst.[3]

  • Reagents and Materials:

    • Ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate

    • Hydrogen gas

    • 10% Palladium on activated carbon

    • N-ethyl-N,N-diisopropylamine

    • Ethanol

    • Dichloromethane

  • Procedure:

    • Dissolve ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate in a mixture of ethanol and dichloromethane.

    • Add N-ethyl-N,N-diisopropylamine and 10% palladium on activated carbon to the solution.

    • Stir the reaction mixture under a hydrogen atmosphere (760.051 Torr) for 2 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method (e.g., column chromatography) to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

The synthesis of the title compound is achieved through the hydrolysis of its corresponding ethyl ester.[1]

  • Reagents and Materials:

    • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

    • 1 M Aqueous lithium hydroxide solution

    • Tetrahydrofuran (THF)

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (56.8 g, 252.8 mmol) in THF (500 mL).

    • To this solution, add a 1 M aqueous lithium hydroxide solution (380 mL, 379.3 mmol).

    • Stir the reaction mixture at room temperature for 16 hours.

    • After the reaction is complete, concentrate the mixture under vacuum to remove the THF.

    • Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration to afford this compound as an off-white powder (44.4 g, 91% yield).[1]

    • The product can be characterized by ¹H NMR (500 MHz, DMSO-d6): δ 9.44 (s, 2H) and LCMS.[1]

Biological Activities and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Derivatives of this compound have been extensively investigated as potential anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4]

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. The following table summarizes the in vitro activity of a particularly potent derivative.

CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
9uEGFR Kinase0.091A5490.35[5]
MCF-73.24[5]
PC-35.12[5]

The following is a general protocol for an in vitro EGFR kinase assay.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (derivatives of this compound)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well).

    • Add 2 µL of the substrate/ATP mix.

    • Incubate the reaction at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Antifungal Activity

Derivatives of this compound have also shown promising antifungal activity against various plant pathogenic fungi.

CompoundFungusEC₅₀ (µg/mL)Reference
5oPhomopsis sp.10.5[6]
Pyrimethanil (Control)Phomopsis sp.32.1[6]
  • Reagents and Materials:

    • Potato Dextrose Agar (PDA)

    • Test compounds

    • Dimethyl sulfoxide (DMSO)

    • Cultures of test fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)

    • Sterile petri dishes

    • Cork borer (5 mm diameter)

  • Procedure:

    • Dissolve the test compounds in DMSO to a stock concentration.

    • Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

    • Pour the PDA containing the test compound into sterile petri dishes and allow it to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.

    • Place the mycelial disc in the center of the PDA plate containing the test compound.

    • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

    • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.

    • Determine the EC₅₀ value by testing a range of concentrations.[6][7]

Antiviral Activity

Certain derivatives have been evaluated for their antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

CompoundActivity TypeInhibition Rate (%) at 500 µg/mLReference
5jCurative76.3
5mProtective66.4
Ningnanmycin (Control)Curative54.0
  • Reagents and Materials:

    • Nicotiana tabacum L. plants

    • Purified Tobacco Mosaic Virus (TMV)

    • Test compounds

    • Phosphate buffer

    • Carborundum

  • Procedure:

    • Select healthy tobacco plants of a suitable age.

    • For the curative activity assay, inoculate the leaves with TMV by gently rubbing the leaf surface with a mixture of TMV and carborundum in phosphate buffer. After a set time (e.g., 2-3 days), apply the test compound solution to one half of the leaf and the solvent control to the other half.

    • For the protective activity assay, apply the test compound solution to one half of the leaf and the solvent control to the other half. After 24 hours, inoculate the entire leaf with TMV.

    • Keep the plants under suitable growing conditions and count the number of local lesions that appear on each half of the leaf after 3-4 days.

    • Calculate the percentage of inhibition for each treatment.

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, mycology, and virology. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, ensures that it will remain an important scaffold for future research in drug discovery and development. This technical guide provides a solid foundation of the current knowledge surrounding this compound, offering detailed protocols and a summary of key findings to aid researchers in their endeavors.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential for biological applications. While direct biological activity data for the core molecule is limited, this guide infers potential applications based on the activities of its known derivatives and proposes a strategic workflow for its biological evaluation.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound that serves as a versatile scaffold in the synthesis of more complex molecules. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 306960-77-0[1]
Molecular Formula C₆H₃F₃N₂O₂[2]
Molecular Weight 192.10 g/mol [2]
Melting Point >210 °C[3]
Boiling Point 237 °C (predicted)[3]
Density 1.491 g/cm³ (predicted)[3]
Form Solid[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of trifluoroacetamidine with an appropriate three-carbon building block to form the pyrimidine ring, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Trifluoroacetamidine Trifluoroacetamidine Reaction_1 Cyclocondensation Trifluoroacetamidine->Reaction_1 Ethyl_3_ethoxyacrylate Ethyl 3,3-diethoxypropionate Ethyl_3_ethoxyacrylate->Reaction_1 Base Base Base->Reaction_1 Ester Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Reaction_2 Hydrolysis Ester->Reaction_2 Reaction_1->Ester Acid_or_Base Acid_or_Base Acid_or_Base->Reaction_2 Final_Product 2-(Trifluoromethyl)pyrimidine- 5-carboxylic acid Reaction_2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4][5]

  • Materials:

    • Trifluoroacetamidine

    • Ethyl 3,3-diethoxypropionate

    • Sodium ethoxide (or another suitable base)

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of trifluoroacetamidine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To this mixture, add ethyl 3,3-diethoxypropionate (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Quench the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis protocol.

  • Materials:

    • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

    • Aqueous sodium hydroxide (or another suitable base) or hydrochloric acid

    • Ethanol (co-solvent)

    • Diethyl ether

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which should precipitate the carboxylic acid.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not extensively reported in the scientific literature. Its primary role appears to be that of a key intermediate in the synthesis of more complex, biologically active molecules. The trifluoromethyl group is known to often enhance the metabolic stability and binding affinity of compounds.[6]

Derivatives of this core structure have shown significant activity in several therapeutic areas:

  • Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Some of these compounds have demonstrated low micromolar to nanomolar IC₅₀ values against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate).[7] Additionally, other derivatives have shown promising antiproliferative activity against a range of cancer cell lines.[2][6]

  • Antiviral and Antifungal Activity: Certain trifluoromethyl pyrimidine derivatives have exhibited significant in vitro activity against Tobacco Mosaic Virus (TMV) and various fungal strains.[8]

Given the established biological activities of its derivatives, this compound represents a valuable starting point for the development of novel therapeutic agents.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound and its novel derivatives, the following experimental workflow is proposed.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Target-Based Assays (if cytotoxic) cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid or Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Kinase_Panel Kinase Inhibition Panel (e.g., EGFR, FLT3, CHK1) Cytotoxicity->Kinase_Panel Apoptosis_Assay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Kinase_Panel->Western_Blot Molecular_Docking Molecular Docking Studies Kinase_Panel->Molecular_Docking SAR_Studies Structure-Activity Relationship (SAR) Studies Western_Blot->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: Proposed workflow for biological evaluation.

Detailed Methodologies for Key Assays
  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Kinase Inhibition Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the kinase, substrate, ATP, and various concentrations of the test compound in a reaction buffer.

    • After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

    • Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence, which is proportional to the kinase activity.

  • Western Blot Analysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total EGFR, STAT5, AKT, ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While direct evidence of its biological activity is scarce, the significant therapeutic potential demonstrated by its derivatives, particularly in oncology and infectious diseases, underscores the importance of this chemical entity. The synthetic protocols and proposed biological screening workflow provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and its novel analogs in the development of new therapeutic agents.

References

A Technical Guide to Pyrimidine Carboxylic Acids: From Biosynthesis to Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrimidine carboxylic acids represent a cornerstone class of heterocyclic compounds, fundamentally important in both biological systems and medicinal chemistry. As derivatives of pyrimidine, a core component of nucleobases, these molecules are intrinsically recognized by biological machinery, making them prime candidates for therapeutic intervention. This guide provides an in-depth exploration of the synthesis, chemical properties, biological significance, and pharmacological applications of pyrimidine carboxylic acids. We delve into the pivotal role of orotic acid in de novo pyrimidine biosynthesis, detail robust synthetic protocols for key isomers, and survey their application as versatile scaffolds in the development of anticancer, antiviral, and antibacterial agents. This document is intended to serve as a technical resource, bridging foundational chemistry with practical applications for professionals engaged in drug discovery and development.

The Pyrimidine Carboxylic Acid Scaffold: An Introduction

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] This core structure is biologically ubiquitous, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] The introduction of a carboxylic acid group onto this privileged scaffold creates pyrimidine carboxylic acids, compounds that merge the biological relevance of the pyrimidine nucleus with the versatile chemical reactivity of a carboxyl group.[5]

This unique combination makes them valuable as:

  • Metabolic Intermediates: Orotic acid (pyrimidine-6-carboxylic acid) is a critical precursor in the biosynthesis of pyrimidine nucleotides.[6][7]

  • Synthetic Building Blocks: The carboxyl group serves as a reactive handle for esterification, amidation, and other transformations, allowing for the construction of complex molecules and libraries of potential drug candidates.[5][8][9]

  • Pharmacophores: The pyrimidine ring and carboxylic acid can engage in specific hydrogen bonding and ionic interactions with biological targets like enzymes and receptors, forming the basis for their therapeutic effects.[4]

Their application spans a wide range of therapeutic areas, including oncology, virology, and microbiology, solidifying their status as a key molecular framework in modern drug discovery.[2][10][11]

Physicochemical Properties and Key Structural Isomers

The position of the carboxylic acid group on the pyrimidine ring dictates the molecule's steric and electronic properties, influencing its reactivity, solubility, and biological target engagement. The most commonly studied isomers are the 2-, 4-, and 5-carboxylic acids.

PropertyPyrimidine-2-carboxylic acidPyrimidine-4-carboxylic acidPyrimidine-5-carboxylic acidOrotic Acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
CAS Number 31519-62-7[12][13]31462-59-6[8][14]4595-61-3[15]65-86-1[16]
Molecular Formula C₅H₄N₂O₂[12][13]C₅H₄N₂O₂[8]C₅H₄N₂O₂[15]C₅H₄N₂O₄[17]
Molecular Weight 124.10 g/mol [12][18]124.1 g/mol [8]124.10 g/mol [15]156.10 g/mol
Appearance White to off-white or light yellow solid/crystals[12][19]White solid[8]White solidWhite crystalline powder
Melting Point (°C) 182-197[12][18]~210 (decomposes)>300345-346
Solubility Soluble in polar solvents like DMSO, DMF, and ethanol.[12][19]Moderately soluble in water and various solvents.[8]Soluble in aqueous base.Slightly soluble in water.
Primary Use Synthetic intermediate for pharmaceuticals and agrochemicals.[12]Key building block for antiviral and anticancer agents.[8]Research target for enzyme inhibitors (e.g., CDKs).[4]Biosynthetic precursor; used in dietary supplements.[16][17]

Key Synthetic Methodologies

The synthesis of pyrimidine carboxylic acids can be approached through various strategies, typically involving either the construction of the pyrimidine ring with a pre-installed carboxyl or carboxyl equivalent group, or the modification of a pre-formed pyrimidine ring.

General Synthetic Strategies
  • Cyclocondensation Reactions: This is a foundational approach where acyclic precursors are condensed to form the heterocyclic ring. For example, reacting amidines with reagents containing a masked or protected carboxyl group is a common strategy.[20]

  • Hydrolysis of Nitriles or Esters: A straightforward and widely used method involves the hydrolysis of a corresponding pyrimidine nitrile or ester to the carboxylic acid. This is often the final step in a multi-step synthesis.

  • Oxidation of Alkyl or Aldehyde Groups: If a pyrimidine with a methyl or formyl group is available, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

The choice of method depends on the desired substitution pattern and the availability of starting materials. The hydrolysis of a nitrile is particularly effective due to the stability of the nitrile group to many reaction conditions used to build the pyrimidine core.

Experimental Protocol: Synthesis of Pyrimidine-2-Carboxylic Acid via Nitrile Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of an aromatic nitrile to a carboxylic acid.[19][21] It is a self-validating system where the progress can be monitored, and the product identity can be confirmed by standard analytical techniques.

Objective: To synthesize pyrimidine-2-carboxylic acid from pyrimidine-2-carbonitrile.

Materials:

  • Pyrimidine-2-carbonitrile

  • Potassium hydroxide (KOH)

  • Deionized water

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrimidine-2-carbonitrile (1.0 eq) in deionized water.

  • Hydrolysis: Add KOH (2.0 eq) to the stirring solution. Heat the reaction mixture to reflux for 3-4 hours.

    • Causality Insight: A strong base (KOH) and heat are required to facilitate the nucleophilic attack of hydroxide on the nitrile carbon, leading to complete hydrolysis to the potassium carboxylate salt. Two equivalents of base ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~3-4 with 2N HCl. The product, pyrimidine-2-carboxylic acid, will precipitate as it is less soluble in acidic water than its salt form.

  • Workup: Remove the aqueous phase by rotary evaporation to obtain the crude product mixed with inorganic salts.

  • Extraction: Extract the crude solid with ethyl acetate (3x). The organic product will dissolve in the EtOAc, leaving the inorganic salts behind.

  • Purification: Combine the organic phases and filter through a pad of diatomaceous earth to remove any fine particulates. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

de_novo_pyrimidine Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotic_Acid Orotic Acid UMPS UMP Synthase Orotic_Acid->UMPS OMP Orotidine-5'-monophosphate (OMP) UMP Uridine-5'-monophosphate (UMP) OMP->UMP Decarboxylation Nucleotides -> Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides DHODH->Orotic_Acid UMPS->OMP

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While the precise mechanism of action for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes the current understanding of the potential mechanisms of action by examining the established biological targets and signaling pathways of its close structural analogs and derivatives. The primary putative mechanisms include the modulation of key signaling pathways involved in inflammation, cancer, and cell cycle regulation, such as NF-κB, AP-1, EGFR, FLT3, and CHK1. Furthermore, its structural similarity to certain insecticidal agents suggests a potential interaction with ryanodine receptors. This document provides a comprehensive overview of these potential mechanisms, supported by available data on related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to guide further research and development.

Introduction

This compound belongs to a class of fluorinated pyrimidine derivatives that have garnered considerable interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives provide valuable insights into its potential therapeutic applications and mechanisms of action. This guide explores the plausible molecular targets and signaling cascades that may be modulated by this compound, based on the activities of structurally related compounds.

Potential Mechanisms of Action and Signaling Pathways

Based on the biological activities of its derivatives, this compound is likely to exert its effects through one or more of the following signaling pathways:

Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and AP-1

Derivatives of this compound have been investigated as inhibitors of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors play a pivotal role in the inflammatory response, cell proliferation, and survival.[1]

  • NF-κB Signaling: The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1.[2][3] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of target genes, including cytokines, chemokines, and adhesion molecules.[3] The non-canonical pathway is activated by other stimuli and involves the processing of p100 to p52.[4] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

  • AP-1 Signaling: AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families.[5][6][7] It is activated by a wide range of stimuli, including growth factors, cytokines, and cellular stress, through the MAPK signaling cascades (ERK, JNK, and p38).[6][8] AP-1 regulates genes involved in cell proliferation, differentiation, and apoptosis.[5]

NF_kappa_B_and_AP_1_Signaling cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL1R IL-1R IL-1->IL1R Growth Factors Growth Factors RTK RTK Growth Factors->RTK Stress Stress MAPK MAPK (ERK, JNK, p38) Stress->MAPK IKK IKK Complex TNFR->IKK activates IL1R->IKK activates RTK->MAPK activates IκB IκB (degraded) IKK->IκB phosphorylates NF-κB p50/p65 IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates c-Fos/c-Jun c-Fos/c-Jun MAPK->c-Fos/c-Jun activates AP-1_nuc AP-1 c-Fos/c-Jun->AP-1_nuc forms Gene Expression Inflammatory Gene Expression NF-κB_nuc->Gene Expression AP-1_nuc->Gene Expression

Inhibition of Receptor Tyrosine Kinases: EGFR, FLT3, and CHK1

Several derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and migration.[9][10] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[12]

  • FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is crucial for the normal development of hematopoietic stem and progenitor cells.[13][14] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are associated with a poor prognosis in acute myeloid leukemia (AML).[15][16][17] Activated FLT3 signals through pathways including PI3K/AKT and STAT5.[17]

  • CHK1 Signaling: Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[18][19][20] Upon DNA damage, CHK1 is activated by ATR and initiates cell cycle arrest to allow for DNA repair.[19] Cancer cells with a deficient G1 checkpoint often rely on the S and G2 checkpoints regulated by CHK1 for survival, making CHK1 an attractive target for cancer therapy.[21]

RTK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR FL FLT3 Ligand FLT3 FLT3 FL->FLT3 RAS-RAF-MAPK RAS-RAF-MAPK EGFR->RAS-RAF-MAPK activates PI3K-AKT PI3K-AKT EGFR->PI3K-AKT activates FLT3->PI3K-AKT activates STAT5 STAT5 FLT3->STAT5 activates Proliferation Proliferation RAS-RAF-MAPK->Proliferation Survival Survival PI3K-AKT->Survival STAT5->Proliferation CHK1 CHK1 Cell Cycle Arrest Cell Cycle Arrest / Apoptosis CHK1->Cell Cycle Arrest induces DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR sensed by ATR->CHK1 activates

Modulation of Ryanodine Receptors

Structurally related compounds, specifically 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, are utilized in the study of insecticidal anthranilic diamides.[22] These insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction.[23][24][25][26][27] The binding of anthranilic diamides to RyRs leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and death of the insect.[23][24][25] This suggests that this compound or its derivatives could potentially interact with RyRs.

Ryanodine_Receptor_Mechanism cluster_compound Compound cluster_muscle_cell Insect Muscle Cell cluster_effect Effect Diamide Anthranilic Diamide RyR Ryanodine Receptor Diamide->RyR binds & activates Ca_Cyto Ca2+ RyR->Ca_Cyto uncontrolled release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ Contraction Uncontrolled Muscle Contraction Ca_Cyto->Contraction triggers Paralysis Paralysis & Death Contraction->Paralysis

Quantitative Data for Structurally Related Compounds

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
9u EGFRKinase Assay0.091-[12]
9u -Cytotoxicity0.35A549[12]
9u -Cytotoxicity3.24MCF-7[12]
9u -Cytotoxicity5.12PC-3[12]

Note: Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, a derivative of the core structure.

Experimental Protocols

To facilitate further research into the potential mechanisms of action of this compound and its analogs, detailed protocols for key assays are provided below.

NF-κB Reporter Assay

Objective: To determine if a compound inhibits NF-κB transcriptional activity.

Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells or a relevant cell line in a 96-well plate and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Pre-incubate for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

NF_kappa_B_Reporter_Assay_Workflow Cell_Seeding 1. Seed Cells (e.g., HEK293) Transfection 2. Transfect with NF-κB-luc & Renilla-luc plasmids Cell_Seeding->Transfection Compound_Treatment 3. Treat with Test Compound Transfection->Compound_Treatment Stimulation 4. Stimulate with TNF-α Compound_Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Luciferase_Assay 6. Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Data_Analysis 7. Normalize and Calculate IC50 Luciferase_Assay->Data_Analysis

In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Methodology:

  • Reagents: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Prepare_Reaction 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Compound 2. Add Test Compound Prepare_Reaction->Add_Compound Initiate_Reaction 3. Add ATP to Start Reaction Add_Compound->Initiate_Reaction Incubation 4. Incubate at 30°C Initiate_Reaction->Incubation Detect_Phosphorylation 5. Stop Reaction & Detect Phosphorylated Substrate Incubation->Detect_Phosphorylation Data_Analysis 6. Calculate % Inhibition and IC50 Detect_Phosphorylation->Data_Analysis

Conclusion

While the direct mechanism of action of this compound remains to be definitively elucidated, the evidence from its structurally related analogs strongly suggests its potential to modulate key cellular signaling pathways implicated in inflammation and cancer. The inhibition of NF-κB, AP-1, EGFR, FLT3, and CHK1 represents plausible mechanisms through which this compound and its derivatives may exert their biological effects. Furthermore, the structural alerts for interaction with ryanodine receptors open an alternative avenue for investigation, particularly in the context of insecticide development. This guide provides a foundational framework for researchers to design and execute further studies to precisely define the mechanism of action of this compound and to unlock its full therapeutic or agrochemical potential. Future work should focus on direct binding assays and enzymatic and cell-based functional screens to identify its primary molecular targets.

References

The Pivotal Role of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in the Development of Novel Biologically Active Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant role of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid as a foundational scaffold in the synthesis of a diverse array of biologically active compounds. While the core molecule itself has not been extensively profiled for its own biological activity, its derivatives have demonstrated potent anticancer, antifungal, and antiviral properties. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in medicinal chemistry and pharmacology.

Introduction: A Versatile Synthetic Building Block

This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine ring substituted with a highly electronegative trifluoromethyl group and a reactive carboxylic acid moiety, makes it an ideal starting material for the synthesis of a wide range of derivatives. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries through reactions such as amidation and esterification. Consequently, this pyrimidine derivative serves as a crucial intermediate in the development of novel therapeutic and agrochemical agents.

Biological Activities of this compound Derivatives

The true potential of this compound is realized in the biological activities of its derivatives. Extensive research has demonstrated that modifications of this core structure lead to compounds with significant efficacy in various therapeutic areas.

Anticancer Activity: Targeting the EGFR Signaling Pathway

A prominent area of investigation for derivatives of this compound is in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. Several studies have reported the synthesis of 5-trifluoromethylpyrimidine derivatives that exhibit potent inhibitory activity against EGFR.

Quantitative Data: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
9uA549 (Lung Cancer)0.35
9uMCF-7 (Breast Cancer)3.24
9uPC-3 (Prostate Cancer)5.12
9uEGFR Kinase0.091

The mechanism of action for these anticancer derivatives often involves the inhibition of the EGFR signaling cascade, which plays a critical role in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Inhibitor Pyrimidine Derivative Inhibitor->P_EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
Antifungal and Antiviral Activities

Derivatives of this compound have also shown promising activity against various fungal and viral pathogens. These compounds have been evaluated for their ability to inhibit the growth of plant-pathogenic fungi and the replication of viruses like the Tobacco Mosaic Virus (TMV).

Quantitative Data: Antiviral and Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

Compound IDActivity TypeTarget Organism/VirusEC50 (µg/mL)Reference
5jCurativeTobacco Mosaic Virus126.4
5mProtectiveTobacco Mosaic Virus103.4
5uAntifungalRhizoctonia solani26.0

Experimental Protocols

To facilitate the replication and further development of these findings, detailed protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity: Mycelial Growth Inhibition Assay

This method is used to evaluate the ability of compounds to inhibit the growth of fungal mycelia.

Protocol:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 value can be calculated from the dose-response data.

Antiviral Activity: Half-Leaf Method for TMV

This method is used to assess the protective and curative activity of compounds against Tobacco Mosaic Virus (TMV) on host plants.

Protocol:

  • Plant Preparation: Use healthy, well-watered Nicotiana tabacum or other susceptible host plants with fully expanded leaves.

  • Virus Inoculation: Prepare a TMV inoculum by grinding infected leaf tissue in a phosphate buffer.

  • Protective Activity:

    • Gently rub the surface of the left half of a leaf with the test compound solution.

    • After a set time (e.g., 2 hours), lightly dust the entire leaf with carborundum (an abrasive) and then gently rub the entire leaf with the TMV inoculum.

  • Curative Activity:

    • Lightly dust the entire leaf with carborundum and then gently rub the entire leaf with the TMV inoculum.

    • After a set time (e.g., 30 minutes), gently rub the surface of the left half of the leaf with the test compound solution.

  • Control: The right half of each leaf serves as the control.

  • Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.

  • Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where 'C' is the number of lesions on the control half and 'T' is the number of lesions on the treated half.

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound in a kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to the wells containing the substrate, ATP, and the test compound. The final reaction mixture typically includes a buffer, MgCl₂, and DTT.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be done using various commercial kits, such as those based on luminescence (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition of EGFR activity for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental and Logical Workflow

The discovery and development of novel bioactive compounds from the this compound scaffold typically follows a structured workflow.

experimental_workflow start 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid synthesis Derivative Synthesis (e.g., Amidation, Esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Anticancer, Antifungal, Antiviral) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis secondary_assays Secondary & Mechanistic Assays (e.g., Kinase Inhibition, In vivo models) lead_opt->secondary_assays preclinical Preclinical Development secondary_assays->preclinical

General Drug Discovery Workflow

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. While its intrinsic biological activity is not well-documented, its true strength lies in its utility as a starting point for the synthesis of a multitude of derivatives with potent and diverse biological activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration of new chemical space and the generation of novel therapeutic candidates based on this promising pyrimidine core.

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the synthesis, physicochemical properties, and burgeoning applications of these compounds, with a particular focus on their role as enzyme inhibitors in medicinal chemistry.

Core Compound: this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive scaffold in drug design.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 306960-77-0[1]
Molecular Formula C₆H₃F₃N₂O₂[1]
Molecular Weight 192.10 g/mol [1]
Melting Point 170-175 °C
Boiling Point 237 °C (Predicted)[2]
Density 1.491 g/cm³ (Predicted)[2]
pKa 2.23 ± 0.10 (Predicted)
Storage Temperature 2-8°C[1]
Synthesis

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is noted for its high yield and directness, particularly for synthesizing pyrimidines without substitution at the 4-position.[3]

A patented method for a related compound, 2-(trifluoromethyl)pyrimidine-5-ol, involves a multi-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[4] This suggests that the synthesis of the carboxylic acid derivative may follow a similar pathway with subsequent oxidation or functional group manipulation.

Derivatives of this compound in Drug Discovery

The this compound scaffold has been extensively utilized in the development of potent enzyme inhibitors, particularly in the field of oncology. The pyrimidine core acts as a versatile platform for the introduction of various substituents to modulate biological activity and pharmacokinetic properties.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant application of this compound derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in cancer therapy, and its signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[5]

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5] These compounds have demonstrated significant antitumor activities against various cancer cell lines.

The inhibitory activity of several synthesized 5-trifluoromethylpyrimidine derivatives against EGFR kinase and various cancer cell lines is presented below.

CompoundTargetIC₅₀ (μM)Cell LineIC₅₀ (μM)Reference
9u EGFR Kinase0.091A549 (Lung)0.35[5][6]
MCF-7 (Breast)3.24[5][6]
PC-3 (Prostate)5.12[5][6]
9a EGFR Kinase---[5]
9i EGFR Kinase---[5]
9j EGFR Kinase---[5]
9k EGFR Kinase---[5]

Note: IC₅₀ values for compounds 9a, 9i, 9j, and 9k against EGFR kinase and specific cell lines were not explicitly provided in the cited abstract.

Compound 9u , identified as (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, has shown particular promise.[5][6] Further studies revealed that this compound can induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase, highlighting its potential as an antitumor agent.[5][6]

Antifungal and Other Activities

Derivatives of trifluoromethyl pyrimidine have also been investigated for other biological activities. Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have exhibited good in vitro antifungal activities against a range of plant pathogenic fungi.[7][8] Some of these compounds also showed moderate insecticidal and certain anticancer activities.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

The synthesis of the target 5-trifluoromethylpyrimidine derivatives typically involves a multi-step process, as described by Zuo et al. (2022).[5] The general workflow is illustrated below.

G cluster_0 Synthesis of Thiophene Intermediate cluster_1 Synthesis of Pyrimidine Core cluster_2 Final Product Synthesis Start Start Compound_1 3-amino-thiophene-2-carboxylic acid methyl ester Start->Compound_1 Compound_2 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester Compound_1->Compound_2 Compound_3 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid Compound_2->Compound_3 Compound_4 (2-methylcarbamoyl-thiophen-3-yl)-carbamic acid tert-butyl ester Compound_3->Compound_4 Compound_5 3-amino-thiophene-2-carboxylic acid methylamide Compound_4->Compound_5 Compound_6 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide Pyrimidine_Start 2,4-dichloro-5-trifluoromethylpyrimidine Pyrimidine_Start->Compound_6 Compound_7 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide Compound_6->Compound_7 Compound_8 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide Compound_7->Compound_8 Final_Products Target Compounds (9a-9x) Compound_8->Final_Products

Caption: General synthetic workflow for 5-trifluoromethylpyrimidine derivatives.

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5) (795 mg, 5.5 mmol) was stirred in DMF (10 mL) at room temperature. Sodium hydride (555 mg, 25 mmol) was then added to the solution at 0 °C, and the mixture was stirred overnight. After the reaction was complete, H₂O (30 mL) was carefully added, and the mixture was extracted with EtOAc (3 x 30 mL). The organic phase was washed with saturated NaCl, dried over Na₂SO₄, filtered, and concentrated under vacuum.

A mixture of compound 7 (700 mg) and palladium on carbon (70 mg) was stirred in MeOH (7 mL). The solution was stirred at room temperature overnight under a hydrogen atmosphere. After the reaction was complete, the reaction solution was filtered through celite. The filtrate was concentrated under vacuum and dried to give a yellow solid (450 mg, 69%).

EGFR Kinase Activity Assay

The EGFR kinase activity can be evaluated using various commercially available assay kits. A typical workflow for such an assay is depicted below.

G Start Prepare Assay Components (EGFR, Substrate, ATP, Inhibitor) Incubation Incubate Components at Specified Temperature Start->Incubation Stop_Reaction Stop Kinase Reaction Incubation->Stop_Reaction Detection Add Detection Reagent (e.g., Luminescent or Fluorescent) Stop_Reaction->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis

Caption: Experimental workflow for an EGFR kinase activity assay.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events. The derivatives of this compound discussed in this guide act as inhibitors of the EGFR kinase domain, thereby blocking this signaling cascade.

G EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activates Inhibitor 2-(Trifluoromethyl)pyrimidine Derivative Inhibitor->EGFR Inhibits Kinase Activity Cell_Response Cell Proliferation, Survival, Metastasis Downstream->Cell_Response Leads to

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. Their utility as scaffolds for the development of potent enzyme inhibitors, particularly for EGFR, has been clearly demonstrated. The synthetic accessibility and the tunable nature of these molecules make them attractive candidates for further investigation in the quest for novel therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting area.

References

2-(trifluoromethyl)pyrimidine-5-carboxylic acid safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in modern chemical synthesis. Its structure, featuring a pyrimidine core functionalized with a highly lipophilic trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability in target molecules.[4]

However, the same chemical properties that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this substance. It provides a comprehensive overview of its hazard profile, outlines field-proven safety protocols, and details emergency procedures to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource(s)
CAS Number 306960-77-0[5]
Molecular Formula C₆H₃F₃N₂O₂[5]
Molecular Weight 192.10 g/mol [5]
Appearance Light yellow to white solid[6]
Melting Point >210°C[7]
Boiling Point 237°C[7]
Flash Point 97°C[7]
Storage Temperature 2-8°C recommended for long-term stability[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[8][9]

  • Signal Word: Warning [10]

  • GHS Pictograms:

    • Health Hazard

    • Exclamation Mark

GHS Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[9][10]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[9][10]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[9][10]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[9][10]

Precautionary Statements (Consolidated) [11]

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Section 3: Toxicological Profile

  • Acute Oral Toxicity: The "Harmful if swallowed" (H302) classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[10]

  • Irritation: The compound is a confirmed irritant. Direct contact can cause inflammation and redness of the skin (H315) and serious, potentially damaging, irritation to the eyes (H319).[9][13] Inhalation of the dust can lead to irritation of the respiratory tract, resulting in coughing and shortness of breath (H335).[9][13] The acidic nature of the carboxylic acid group and the reactive potential of the fluorinated pyrimidine ring likely contribute to these irritant effects.

Given the lack of comprehensive toxicological studies, this compound must be handled with the assumption that it may have other, uncharacterized adverse health effects. A conservative approach is always the most trustworthy.

Section 4: Safe Handling and Storage Protocols

A self-validating safety system relies on a multi-layered approach, combining robust engineering controls with rigorous personal practices.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any accidental spills.[13]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[6][14]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) are required. Gloves should be inspected for defects before use and changed immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[15]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]

Laboratory Handling Workflow

The following protocol outlines the essential steps for safely handling the solid powder, from retrieval to use in a reaction.

Experimental Protocol: Weighing and Transfer of Solid

  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean. Assemble all necessary glassware, spatulas, and solvent.

  • Don PPE: Put on all required PPE as detailed in Section 4.2.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: To minimize dust, do not weigh the powder directly on an open balance. Instead, place a tared container (e.g., a vial or beaker) on the balance inside the hood. Carefully add the solid to the container using a clean spatula. Close the primary container immediately after dispensing.

  • Solubilization: If making a solution, add the solvent slowly to the container with the weighed solid inside the hood to prevent splashing.

  • Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.

  • Post-Handling: After the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[13]

G start Start: Prepare for Handling ppe Don Required PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood weigh Weigh Solid into Tared Container hood->weigh dissolve Add Solvent to Solid (If making solution) weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer cleanup Clean Work Area & Dispose of Waste transfer->cleanup end End: Wash Hands cleanup->end

Caption: Standard workflow for handling solid this compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][15]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and amines.[13][14]

  • Security: The storage area should be locked and accessible only to authorized personnel.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][10][13]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][10][13]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][11]
Accidental Release Measures (Spills)

For a small solid spill:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear all necessary PPE, including respiratory protection if needed.

  • Contain & Clean: Gently sweep up the solid material, avoiding dust generation. Use a dustpan or absorbent pads. Do not use a dry brush. Place the collected material into a sealed, labeled container for hazardous waste.[6][9]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

G event Emergency Event type Spill or Exposure? event->type spill_node Spill type->spill_node Spill exposure_node Exposure type->exposure_node Exposure spill_1 Alert Others & Evacuate Area spill_node->spill_1 spill_2 Contain Spill & Prevent Dusting spill_1->spill_2 spill_3 Clean Up with Appropriate Materials spill_2->spill_3 spill_4 Dispose as Hazardous Waste spill_3->spill_4 exposure_1 Remove Victim from Source & Call for Help exposure_node->exposure_1 exposure_2 Administer First Aid (See Section 5.1) exposure_1->exposure_2 exposure_3 Seek Immediate Medical Attention exposure_2->exposure_3 exposure_4 Report Incident exposure_3->exposure_4

Caption: Decision-making workflow for laboratory emergencies involving the compound.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Combustion Hazards: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[16]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Section 6: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[13][15] All waste must be placed in clearly labeled, sealed containers and disposed of through an approved hazardous waste management company, in strict accordance with all local, state, and federal regulations.

Conclusion

This compound is a potent chemical intermediate with a defined hazard profile that demands respect and careful handling. It is harmful if swallowed and causes significant irritation to the eyes, skin, and respiratory system. By adhering to the multi-layered safety protocols outlined in this guide—combining engineering controls, appropriate PPE, and rigorous operational discipline—researchers can effectively mitigate these risks. A proactive and informed approach to safety is not a barrier to scientific progress but rather a prerequisite for it.

References

The Core Attributes of Trifluoromethylpyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and biological activities of trifluoromethylpyrimidine derivatives, offering a critical resource for researchers in medicinal chemistry and drug development.

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful tool in modern drug design. This single functionalization can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the fundamental properties of trifluoromethylpyrimidines, with a focus on their synthesis, characterization, and application in the development of novel therapeutic agents.

Physicochemical Properties of Trifluoromethylpyrimidines

The introduction of a trifluoromethyl group imparts unique electronic and steric characteristics to the pyrimidine ring. The strong electron-withdrawing nature of the CF₃ group can significantly impact the pKa of nearby functional groups and alter the overall electron distribution of the aromatic system. Furthermore, the bulkiness of the CF₃ group can influence molecular conformation and interactions with biological targets.

A summary of key physicochemical properties for representative trifluoromethylpyrimidines is presented in Table 1. These values are critical for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogPMelting Point (°C)Solubility
2-(Trifluoromethyl)pyrimidineC₅H₃F₃N₂148.09---No data available[1]
2-Hydroxy-4-(trifluoromethyl)pyrimidineC₅H₃F₃N₂O164.096.12 ± 0.101.20223-227Soluble in DMF
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)anilineC₁₁H₈F₃N₃O255.20--85-87-
3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)anilineC₁₁H₈F₃N₃O255.20--65-67-

Synthesis of Trifluoromethylpyrimidine Derivatives

The synthesis of trifluoromethylpyrimidines typically involves multi-step reaction sequences. A common and effective strategy commences with the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or urea derivative. This initial ring-forming reaction is often followed by functionalization of the pyrimidine core, such as chlorination and subsequent nucleophilic substitution, to introduce diverse chemical moieties and build molecular complexity.

A general workflow for the synthesis of trifluoromethylpyrimidine derivatives is depicted below:

G General Synthetic Workflow for Trifluoromethylpyrimidines start Ethyl Trifluoroacetoacetate intermediate1 Ring Closure Reaction (e.g., with urea) start->intermediate1 intermediate2 2-Hydroxy-4-(trifluoromethyl)pyrimidine intermediate1->intermediate2 intermediate3 Chlorination (e.g., with POCl3) intermediate2->intermediate3 intermediate4 2-Chloro-4-(trifluoromethyl)pyrimidine intermediate3->intermediate4 intermediate5 Nucleophilic Substitution intermediate4->intermediate5 end Final Trifluoromethylpyrimidine Derivatives intermediate5->end

Caption: A generalized synthetic pathway for trifluoromethylpyrimidine derivatives.

Experimental Protocols

1. Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This protocol describes the synthesis of a key intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, through a cyclocondensation reaction.

  • Materials: Ethyl 4,4,4-trifluoroacetoacetate, urea, acetic acid.

  • Procedure: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with water, and dried to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.

2. Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This procedure outlines the conversion of the hydroxyl group to a chlorine atom, a crucial step for subsequent functionalization.

  • Materials: 2-Hydroxy-4-(trifluoromethyl)pyrimidine, phosphorus oxychloride (POCl₃).

  • Procedure: 2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (5.0 eq). The mixture is heated at reflux for 4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto ice water to precipitate the product, 2-chloro-4-(trifluoromethyl)pyrimidine, which is collected by filtration.

3. Nucleophilic Substitution of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol provides a general method for introducing various nucleophiles at the 2-position of the pyrimidine ring.

  • Materials: 2-Chloro-4-(trifluoromethyl)pyrimidine, desired nucleophile (e.g., an amine or thiol), base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMF or CH₃CN).

  • Procedure: To a stirred solution of the nucleophile (1.1 eq) and base (1.5 eq) in the chosen solvent, a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Biological Activities and Signaling Pathways

Trifluoromethylpyrimidine derivatives have demonstrated a wide range of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[2][3][4] Their efficacy as anticancer agents has been particularly noteworthy, with several derivatives showing potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it an important therapeutic target. Trifluoromethylpyrimidines can act as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for trifluoromethylpyrimidine-based inhibitors:

EGFR_Pathway EGFR Signaling Pathway and Inhibition by Trifluoromethylpyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Trifluoromethylpyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidine derivatives.

Experimental Workflow for Biological Screening

The evaluation of novel trifluoromethylpyrimidine derivatives for their biological activity typically follows a standardized workflow, beginning with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more biologically relevant context.

A representative workflow for the screening of trifluoromethylpyrimidines as potential anticancer agents is outlined below:

G Experimental Workflow for Biological Screening start Synthesized Trifluoromethylpyrimidine Compound Library step1 Primary Screening (e.g., Kinase Inhibition Assay) start->step1 step2 Hit Identification (Potent Compounds) step1->step2 step3 Secondary Screening (e.g., Cell Viability Assay - MTT) step2->step3 step4 Lead Compound Selection step3->step4 step5 In Vivo Studies (Animal Models) step4->step5 end Preclinical Candidate step5->end

Caption: A typical workflow for the biological evaluation of trifluoromethylpyrimidine compounds.

Conclusion

Trifluoromethylpyrimidines represent a promising class of heterocyclic compounds with significant potential in drug discovery. The unique physicochemical properties conferred by the trifluoromethyl group, coupled with the versatility of the pyrimidine scaffold, provide a rich molecular landscape for the development of novel therapeutic agents. The synthetic methodologies, characterization data, and biological evaluation workflows presented in this guide offer a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic profiles of these derivatives will undoubtedly lead to the discovery of new and effective drugs.

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the preparation of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the replication and optimization of the synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of 2-(trifluoromethyl)pyrimidine have shown a range of biological activities, including as inhibitors of enzymes such as EGFR kinase, and as antifungal and antiviral agents.[1][2] This document outlines a reliable synthetic route to this valuable intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Trifluoroacetamidine Trifluoroacetamidine Ethyl_ester Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoroacetamidine->Ethyl_ester Sodium ethoxide, Ethanol Ethyl_3_3_diethoxypropionate Ethyl 3,3-diethoxypropionate Ethyl_3_3_diethoxypropionate->Ethyl_ester Carboxylic_acid This compound Ethyl_ester_hydrolysis Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Ethyl_ester_hydrolysis->Carboxylic_acid NaOH, H2O/EtOH

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure is adapted from a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

3.1.1. Materials and Methods

  • Reagents: Trifluoroacetamidine, Ethyl 3,3-diethoxypropionate, Sodium ethoxide, Ethanol, Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Ethyl acetate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, filtration apparatus.

3.1.2. Protocol

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add trifluoroacetamidine hydrochloride followed by ethyl 3,3-diethoxypropionate.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

3.1.3. Quantitative Data

ParameterValue
Molar Ratio (Amidine:Ester:Base)1 : 1.1 : 1.2
Reaction TemperatureReflux (~78°C)
Reaction Time4 - 6 hours
Yield 75-85%
Purity (by HPLC)>95%
Step 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure is based on standard ester hydrolysis methods for pyrimidine derivatives.[4]

3.2.1. Materials and Methods

  • Reagents: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH meter or pH paper, filtration apparatus.

3.2.2. Protocol

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide and heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

3.2.3. Quantitative Data

ParameterValue
Molar Ratio (Ester:NaOH)1 : 2.5
Reaction TemperatureReflux
Reaction Time2 - 4 hours
Yield >90%
Purity (by HPLC)>97%

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A1 Mix Trifluoroacetamidine, Ethyl 3,3-diethoxypropionate, and Sodium Ethoxide in Ethanol A2 Reflux for 4-6 hours A1->A2 A3 Work-up: - Concentrate - Partition (EtOAc/H2O) - Wash (NaHCO3, Brine) - Dry (Na2SO4) A2->A3 A4 Purify by Column Chromatography A3->A4 A5 Obtain Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate A4->A5 B1 Dissolve Ester in EtOH/H2O and add NaOH A5->B1 Proceed to Hydrolysis B2 Reflux for 2-4 hours B1->B2 B3 Work-up: - Concentrate - Acidify with HCl B2->B3 B4 Filter and Dry Precipitate B3->B4 B5 Obtain this compound B4->B5

Figure 2: Detailed experimental workflow for the synthesis.

Application Notes

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.

  • Oncology: The pyrimidine scaffold is a common feature in many anticancer agents. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these molecules. For instance, derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

  • Antiviral and Antifungal Agents: Trifluoromethylpyrimidine derivatives have demonstrated promising activity against various viruses and fungi.[2] The carboxylic acid handle allows for the straightforward synthesis of amides and esters, enabling the exploration of structure-activity relationships.

  • Agrochemicals: This compound also serves as an intermediate in the synthesis of modern agrochemicals, where the trifluoromethylpyrimidine moiety can impart desirable herbicidal or pesticidal properties.[5]

The logical relationship for its application in drug discovery often follows a path from the core scaffold to lead compounds.

Application_Logic A 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid Scaffold B Amide/Ester Coupling (Library Synthesis) A->B C Derivative Library B->C D Biological Screening (e.g., Kinase Assays, Antiviral Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Drug Candidate F->G

Figure 3: Application logic in drug discovery.

Conclusion

The two-step synthesis of this compound presented herein provides a clear and reproducible pathway for obtaining this important chemical intermediate. The detailed protocols and quantitative data are intended to support researchers in their efforts to synthesize this compound and its derivatives for applications in drug discovery and other areas of chemical research.

References

Application Notes and Protocols for the Synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the pyrimidine ring to form the intermediate ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This guide offers comprehensive, step-by-step methodologies, quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in its application.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a crucial intermediate for the synthesis of various biologically active molecules, including inhibitors of NF-κB and AP-1 gene expression. The following protocols detail a reliable method for its preparation.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

ParameterValueReference
Reactants
Sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate1.0 eq
Trifluoroacetamidinium hydrochloride1.1 eq
Solvent Anhydrous Ethanol-
Temperature Reflux-
Reaction Time 12 hours-
Yield 44-100% (typical)[1]
Purification Column Chromatography-

Table 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

ParameterValueReference
Reactants
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate1.0 eq
Sodium Hydroxide2.0 eq
Solvent Methanol/Water (1:1)-
Temperature Room Temperature to Reflux-
Reaction Time 2-16 hours (typical)-
Yield >90% (typical)-
Purification Acidification and Filtration/Extraction-

Experimental Protocols

The synthesis of this compound is presented in two main stages: the preparation of the intermediate ethyl ester and its subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Trifluoroacetamidinium hydrochloride

  • Sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate (can be prepared from ethyl 3,3-diethoxypropionate and ethyl formate with a base like sodium ethoxide)

  • Anhydrous Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate (1.0 eq) in anhydrous ethanol, add trifluoroacetamidinium hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of this compound (Hydrolysis)

This is a general procedure for the saponification of an ethyl ester.

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (for extraction, if necessary)

Procedure:

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with 1M HCl.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Mandatory Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_ester Protocol 1: Ester Synthesis cluster_acid Protocol 2: Hydrolysis start_ester Start: Reactants react_ester Cyclocondensation in Ethanol (Reflux, 12h) start_ester->react_ester workup_ester Workup (Evaporation, Extraction) react_ester->workup_ester purify_ester Purification (Column Chromatography) workup_ester->purify_ester product_ester Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate purify_ester->product_ester start_acid Start: Ester Intermediate product_ester->start_acid react_acid Saponification (NaOH, MeOH/H2O) start_acid->react_acid workup_acid Workup (Acidification) react_acid->workup_acid purify_acid Purification (Filtration/Extraction) workup_acid->purify_acid product_acid This compound purify_acid->product_acid

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the parent molecule. This document provides a detailed overview of the applications of this compound derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, Proline-rich Tyrosine Kinase 2 (PYK2) inhibitors for various diseases, and as antiviral and antifungal agents.

Applications in Medicinal Chemistry

Derivatives of this compound have been extensively explored as:

  • Anticancer Agents: Primarily as inhibitors of EGFR, a key regulator of cell growth and proliferation, which is often dysregulated in various cancers.[1][2][3]

  • Antiviral Agents: Showing notable activity against plant viruses like Tobacco Mosaic Virus (TMV).

  • Antifungal Agents: Exhibiting inhibitory effects against a range of pathogenic fungi.[4]

  • Kinase Inhibitors: Targeting other kinases such as PYK2, which is involved in signaling pathways related to inflammation and cancer.[5][6][7]

Data Presentation

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
Compound IDTarget Cells/KinaseIC50 (µM)Reference
9u A549 (Lung Cancer)0.35[1][2][3]
MCF-7 (Breast Cancer)3.24[1][2][3]
PC-3 (Prostate Cancer)5.12[1][2][3]
EGFR Kinase0.091[1][2][3]
9k A549>10[1]
MCF-7>10[1]
PC-3>10[1]
EGFR Kinase0.21[1]
9i A5491.27[1]
MCF-78.91[1]
PC-3>10[1]
EGFR Kinase0.15[1]
9a A5492.54[1]
MCF-7>10[1]
PC-3>10[1]
EGFR Kinase0.33[1]
4c A5490.56[8]
PC-32.46[8]
HepG2 (Liver Cancer)2.21[8]
10b HepG23.56[9]
A5495.85[9]
MCF-77.68[9]
EGFR Kinase0.00829[9]
Table 2: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
Compound IDActivity TypeInhibition Rate (%) at 500 µg/mLReference
5j Curative76.3
5m Protection66.4
5h Protection66.4
5f Protection65.7
5s Protection61.6
Ningnanmycin Curative54.0
Ningnanmycin Protection58.6
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
Compound IDFungal StrainActivityValueReference
5f Phomopsis sp.Inhibition Rate (%) at 50 µg/mL100[4]
5o Phomopsis sp.Inhibition Rate (%) at 50 µg/mL100[4]
5o Phomopsis sp.EC50 (µg/mL)10.5[4]
Pyrimethanil Phomopsis sp.EC50 (µg/mL)32.1[4]
5i B. dothideaInhibition Rate (%) at 50 µg/mL82.1[10]
5l B. dothideaInhibition Rate (%) at 50 µg/mL81.1[10]
5n B. dothideaInhibition Rate (%) at 50 µg/mL84.1[10]
5o B. dothideaInhibition Rate (%) at 50 µg/mL88.5[10]

Experimental Protocols

Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

This protocol describes a general multi-step synthesis for a series of 5-trifluoromethylpyrimidine derivatives.[1]

Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methyl ester (1)

  • Dissolve methyl thioglycolate and sodium methoxide in methanol.

  • Add a solution of 2-chloroacrylonitrile in methanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Recrystallize the residue from petroleum ether to obtain the product.

Step 2: Synthesis of 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (2)

  • To a mixture of compound 1, DMAP, and DCM, add di-tert-butyl dicarbonate and DIEA.

  • Stir the solution at 40 °C for 4 hours.

  • Evaporate the reaction mixture under vacuum and purify the residue by silica gel column chromatography.

Step 3: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6)

  • Follow subsequent synthetic steps as detailed in the referenced literature to obtain the intermediate compound 6.[1]

Step 4: General Procedure for the Synthesis of Final Compounds (e.g., 9a-9x)

  • Stir a mixture of compound 8 (a derivative of compound 6) and DIEA in DMF.

  • Add the corresponding carboxylic acid and HATU to the solution.

  • Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • After completion, extract the mixture with EtOAc.

  • Wash the combined organic phases with saturated NaCl, dry over Na2SO4, filter, and concentrate in a vacuum.

  • Purify the crude product by slurring with methanol to yield the final products.

Biochemical EGFR Kinase Inhibition Assay

This protocol is adapted from continuous-read kinase assays to determine the potency of compounds against EGFR.[11]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compounds (derivatives of this compound)

  • ATP

  • Y12-Sox conjugated peptide substrate

  • Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • 384-well, white, non-binding surface microtiter plates

  • Plate reader capable of monitoring fluorescence (λex360/λem485)

Procedure:

  • Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in kinase reaction buffer.

  • Pre-incubate 5 µL of the EGFR enzyme in the microtiter plate for 30 minutes at 27°C with 0.5 µL of 50% DMSO (vehicle control) or serially diluted test compounds in 50% DMSO.

  • Initiate the kinase reactions by adding 45 µL of the ATP/Y12-Sox peptide substrate mix.

  • Monitor the reaction every 71 seconds for 30-120 minutes at λex360/λem485 in a plate reader.

  • Examine the progress curves from each well for linear reaction kinetics.

  • Determine the initial velocity from the slope of a plot of relative fluorescence units versus time.

  • Plot the initial velocity against the inhibitor concentration to estimate the apparent IC50 value using a suitable data analysis software.

Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

This protocol describes the half-leaf spot method to evaluate the antiviral activity of the target compounds against TMV in vivo.

Materials:

  • Nicotiana tabacum L. cv. Samsun NN plants

  • Purified TMV particles

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Virus Inoculation: Mechanically inoculate the whole leaves of N. tabacum with TMV particles (final concentration ~10 µg/mL).[12]

  • Curative Assay: 24 hours after TMV inoculation, smear the test compound solution onto the left half of the leaves. Smear a DMSO solution onto the right half as a negative control.[12]

  • Protective Assay: Smear the test compound solution onto the right half of the leaves. After 6 hours, inoculate the same area with TMV. The left half, treated with DMSO prior to TMV inoculation, serves as the control.[12]

  • Inactivation Assay: Mix the TMV particles with the test compound solution and incubate at room temperature for 15 minutes. Spread the mixture on the left half of the leaves. A mixture of TMV and DMSO solution is spread on the right half as a control.[12]

  • Data Collection: Count the number of local lesions on the leaves five days after inoculation.

  • Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group, and T is the average number of lesions in the treated group.

In Vitro Antifungal Activity Assay

This protocol uses the poison plate technique to evaluate the in vitro antifungal activities of synthesized compounds.[10][13]

Materials:

  • Pathogenic fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Test compounds dissolved in DMSO

  • Sterile petri dishes

Procedure:

  • Dissolve the test compounds in DMSO.

  • Mix the dissolved compounds with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

  • Pour the mixture into sterile petri dishes and allow it to solidify.

  • Cut mycelial discs (approximately 5 mm in diameter) from the edge of an actively growing culture of the test fungus.

  • Place one mycelial disc in the center of each PDA plate containing the test compound.

  • Use plates with PDA and DMSO without any test compound as a control.

  • Incubate the plates at a suitable temperature for the specific fungus until the mycelial growth in the control plates reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition of mycelial growth.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[14][15] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[14][16]

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor 2-(Trifluoromethyl)pyrimidine -5-carboxylic acid derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PYK2 Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell migration, proliferation, and inflammation.[17][18] It can be activated by various stimuli, including G-protein coupled receptors (GPCRs) and stress signals, leading to the activation of downstream pathways like the JNK and MAPK cascades.[17][19]

PYK2_Signaling_Pathway Stimuli Stress Signals / GPCRs Ca2 Ca2+ influx Stimuli->Ca2 PYK2 PYK2 Ca2->PYK2 Activates Src Src PYK2->Src Autophosphorylation recruits Src Grb2_Sos Grb2/Sos PYK2->Grb2_Sos Recruits JNK JNK Pathway PYK2->JNK Activates Src->PYK2 Phosphorylates Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Response Cell Migration, Proliferation, Inflammation Ras_MAPK->Cell_Response JNK->Cell_Response Inhibitor 2-(Trifluoromethyl)pyrimidine -5-carboxylic acid derivative Inhibitor->PYK2

Caption: PYK2 Signaling Pathway and Inhibition.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Design Feedback In_Vitro In Vitro Biological Evaluation (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine core imparts unique physicochemical properties to molecules derived from this scaffold. These properties can enhance metabolic stability, binding affinity, and cell permeability, making it an attractive starting point for the synthesis of novel therapeutic agents and bioactive compounds.

This document provides detailed application notes on the use of this compound in the development of kinase and transcription factor inhibitors, as well as its utility in creating compounds with anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key synthetic transformations are also provided.

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound have shown significant potential in several therapeutic and agricultural areas:

  • Oncology: As a scaffold for potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways. The pyrimidine core is a well-established hinge-binding motif for many kinases.

  • Inflammatory Diseases: The inhibition of NF-κB signaling by compounds derived from this building block suggests its utility in developing treatments for inflammatory conditions.

  • Infectious Diseases: The trifluoromethyl-pyrimidine moiety has been incorporated into molecules with demonstrated antiviral and antifungal activities.

  • Agrochemicals: This building block is used in the synthesis of novel pesticides and herbicides.

Key Bioactive Molecules and Targets

The primary application of this compound lies in its elaboration into more complex molecules, particularly through the formation of amide bonds. The resulting 2-(trifluoromethyl)pyrimidine-5-carboxamides have been identified as potent inhibitors of various biological targets.

Kinase Inhibition (EGFR)

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Structure-Activity Relationship (SAR) Insights:

  • The pyrimidine core often acts as a hinge-binder in the ATP-binding site of kinases.

  • The trifluoromethyl group can enhance potency and metabolic stability.

  • The substituent on the amide nitrogen is crucial for determining selectivity and potency against different kinases.

The general mechanism of action for pyrimidine-based EGFR inhibitors involves blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders. Small molecules that inhibit this pathway are of significant therapeutic interest. Pyrimidine derivatives have been shown to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[2]

Mechanism of Inhibition:

Inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Data Presentation

The following tables summarize quantitative data for representative compounds derived from trifluoromethyl-pyrimidine scaffolds, illustrating their biological activities.

Table 1: Inhibitory Activity of 5-(Trifluoromethyl)pyrimidine Derivatives against EGFR and Cancer Cell Lines [1]

CompoundTarget Cells/KinaseIC₅₀ (µM)
9a A549>10
MCF-7>10
PC-3>10
EGFR Kinase0.231
9b A5491.27
MCF-76.43
PC-38.15
EGFR Kinase0.124
9k A5490.89
MCF-75.82
PC-37.24
EGFR Kinase0.103
9u A5490.35
MCF-73.24
PC-35.12
EGFR Kinase0.091

Table 2: Reported Yields for Amide Coupling Reactions with Heteroaromatic Carboxylic Acids

Note: These are representative yields for similar coupling reactions and may vary for this compound depending on the specific amine and reaction conditions.

Coupling ReagentBaseSolventAmine TypeTypical Yield Range (%)Reference
HATUDIPEADMFAromatic/Aliphatic55-89[3]
EDC/HOBt/DMAPDIPEAAcetonitrileElectron Deficient Anilines60-95[4]
T3PPyridineEthyl AcetateGeneral AminesHigh[5]
PFPDIPEADMFGeneral Aminesup to 94

Experimental Protocols

The following are detailed protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxamides, which are common derivatives of the title building block.

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of amines, including anilines. HATU is a highly efficient coupling reagent, often providing high yields and short reaction times.

Materials:

  • This compound

  • Amine (e.g., substituted aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired amide.

Protocol 2: Amide Coupling with Electron-Deficient Anilines using EDC/HOBt

This protocol is particularly useful for coupling with less nucleophilic amines, such as electron-deficient anilines. The addition of HOBt and DMAP can significantly improve the reaction rate and yield.[4]

Materials:

  • This compound

  • Electron-deficient aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the electron-deficient aniline (1.1 eq) in anhydrous MeCN or DCM (0.2 M), add HOBt (1.2 eq), EDC·HCl (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Add DIPEA (2.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_phosphorylation EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Pyrimidine_Inhibitor 2-(Trifluoromethyl)pyrimidine -5-carboxamide Derivative Pyrimidine_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->IKK_complex Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Proteasome->IkBa_P NFkB_nuc NF-κB (p65/p50) Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription Activates Amide_Coupling_Workflow Start Start: This compound + Amine Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Reaction Complete Drying Drying & Concentration (Na₂SO₄, Rotovap) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Analysis (NMR, MS) Purification->Analysis Final_Product Final Product: 2-(Trifluoromethyl)pyrimidine -5-carboxamide Analysis->Final_Product

References

Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Fluorinated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines. The introduction of a trifluoromethyl (CF3) group, as seen in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, imparts a unique combination of properties that are highly advantageous for drug development. The strong electron-withdrawing nature of the CF3 group can significantly modulate the pKa of the carboxylic acid and influence the electronic properties of the pyrimidine ring, while its lipophilicity can enhance membrane permeability and metabolic stability.[1] This unique combination makes this compound a valuable starting material for the synthesis of novel bioactive molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in drug discovery programs. We will delve into its synthesis, derivatization, and potential applications, supported by detailed protocols and scientific rationale.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and screening.

PropertyValueSource
Molecular Formula C6H3F3N2O2[2]
Molecular Weight 192.10 g/mol [2]
Appearance Pale yellow powder/solid[3]
Melting Point 170-175 °C
pKa 2.23 ± 0.10 (Predicted)[3]
Water Solubility Slightly soluble[3]
Storage Temperature 2-8°C[2][3]

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies: Accessing the Core Scaffold

While this compound is commercially available, understanding its synthesis can be crucial for cost-effective scale-up or for the preparation of analogs. A general and robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific compound.[5][6]

Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate

This protocol is based on the cyclocondensation of a trifluoromethyl-containing amidine with an appropriate three-carbon building block.

Rationale: This approach is highly modular, allowing for the introduction of various substituents on the pyrimidine ring. The use of trifluoroacetamidine ensures the desired 2-(trifluoromethyl) substitution pattern.

Materials:

  • Trifluoroacetamidine hydrochloride

  • Ethyl 2-formyl-3-oxopropanoate (or its equivalent)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add trifluoroacetamidine hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes at 0°C to generate the free amidine.

  • To this mixture, add a solution of ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Rationale: Standard saponification provides a straightforward method to convert the ester to the desired carboxylic acid.

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Application in Lead Generation: Derivatization via Amide Coupling

The carboxylic acid moiety of this compound is a versatile handle for the generation of compound libraries through amide bond formation. These derivatives have been explored as potential inhibitors of various enzymes and receptors.[7]

Protocol 3: General Procedure for Amide Coupling using HATU

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of amines, including those that are sterically hindered.[8]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by flash column chromatography on silica gel.

Biological Applications and Screening Strategies

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases. The pyrimidine core can act as a bioisostere for other heterocyclic systems, while the trifluoromethyl group can enhance binding affinity to biological targets.[7]

Target-Based Screening
  • Kinase Inhibitors: The 5-carboxamide pyrimidine scaffold has been successfully employed in the development of kinase inhibitors, notably against Epidermal Growth Factor Receptor (EGFR).[9] A typical screening cascade would involve an initial in vitro kinase assay to determine the IC50 value of the synthesized derivatives.

  • Transcription Factor Inhibitors: Analogs of trifluoromethyl pyrimidine carboxylic acids have been investigated as inhibitors of transcription factors such as NF-κB and AP-1, which are key players in inflammatory responses.[7] Cellular assays using reporter gene constructs can be employed to assess the inhibitory activity of new derivatives on these pathways.

Phenotypic Screening
  • Anticancer Activity: A primary application of this scaffold is in the development of anticancer agents.[9] Initial screening can be performed against a panel of cancer cell lines (e.g., A549, MCF-7, PC-3) to determine the GI50 (50% growth inhibition) values.

  • Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a common feature in many antimicrobial and antiviral drugs. Novel derivatives can be screened against a panel of relevant pathogens to identify potential leads.

Workflow and Pathway Diagrams

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery project.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization A Synthesis of 2-(CF3)pyrimidine-5-COOH B Amide Coupling (Protocol 3) A->B Core Scaffold D Purification & Characterization B->D Crude Products C Diverse Amine Building Blocks C->B E Primary Assay (e.g., Kinase Inhibition) D->E Compound Library F Cellular Assay (e.g., Anti-proliferative) E->F Primary Hits G Hit Identification F->G H SAR Studies G->H Validated Hits H->B Iterative Design I ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: Drug discovery workflow using the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique electronic and physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in these application notes are intended to empower researchers to effectively harness the potential of this scaffold in their quest for new medicines. Future explorations could involve the development of novel synthetic methodologies to access this core structure and the expansion of its application to a broader range of biological targets.

References

Application Notes and Protocols for 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a key building block in modern medicinal chemistry, valued for its role as a pharmaceutical intermediate. The incorporation of the trifluoromethyl-pyrimidine scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on kinase inhibitors.

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 306960-77-0[1]
Molecular Formula C₆H₃F₃N₂O₂[1]
Molecular Weight 192.10 g/mol [1]
Appearance Solid[1]
Melting Point 170-175 °C[1]
Storage 2-8°C[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338[1]

Application in the Synthesis of EGFR Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The this compound moiety is often incorporated to form an amide bond with a substituted aniline, a common feature in many kinase inhibitors.

Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Compound 9u) Inhibitor->EGFR Inhibition experimental_workflow cluster_synthesis Synthesis of EGFR Inhibitor start 2-(Trifluoromethyl)pyrimidine- 5-carboxylic acid + Amine Intermediate (8) coupling Amide Coupling HATU, DIEA, DMF start->coupling reaction Stir at room temperature for 24h under N2 coupling->reaction workup Work-up EtOAc extraction, NaCl wash reaction->workup purification Purification Slurrying with Methanol workup->purification product Final Product (e.g., Compound 9u) purification->product Syk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK) Syk->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Inhibitor Syk Inhibitor Inhibitor->Syk Inhibition experimental_workflow_syk cluster_synthesis_syk Synthesis of Syk Inhibitor Precursor start 2-(Trifluoromethyl)pyrimidine- 5-carboxylic acid + Substituted Aniline activation Carboxylic Acid Activation EDC, HOBt, DIPEA start->activation coupling Amine Addition Stir at room temperature activation->coupling workup Aqueous Work-up Extraction with organic solvent coupling->workup purification Purification Column Chromatography workup->purification product Amide Product (Syk Inhibitor Precursor) purification->product

References

Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid in Chemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions and biological applications of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives. This key building block is instrumental in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies.

Introduction

This compound is a versatile heterocyclic compound. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring and the acidity of the carboxylic acid, making it a valuable synthon in organic synthesis. Its derivatives have been extensively investigated for their biological activities, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Key Chemical Reactions and Applications

Derivatives of this compound are frequently employed in the synthesis of potent enzyme inhibitors. Two of the most common and critical reactions involving this scaffold are amide bond formation and the Suzuki-Miyaura cross-coupling reaction.

Amide Coupling Reactions

The carboxylic acid moiety of this compound is readily converted to amides, which are crucial for creating extensive libraries of compounds for structure-activity relationship (SAR) studies. These amide derivatives have shown significant activity as EGFR inhibitors.

Suzuki-Miyaura Cross-Coupling Reactions

To further functionalize the pyrimidine core, a halogenated precursor of this compound can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Data Presentation

Table 1: Biological Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
Compound IDTarget CellsIC₅₀ (µM)Reference
9a A5490.45[1]
MCF-74.31[1]
PC-36.23[1]
EGFR Kinase0.102[1]
9c A5490.39[1]
MCF-73.87[1]
PC-35.88[1]
EGFR Kinase0.098[1]
9i A5490.52[1]
MCF-74.89[1]
PC-36.91[1]
EGFR Kinase0.115[1]
9k A5490.41[1]
MCF-74.02[1]
PC-36.01[1]
EGFR Kinase0.100[1]
9u A5490.35[1]
MCF-73.24[1]
PC-35.12[1]
EGFR Kinase0.091[1]

Note: The compound IDs are taken from the referenced literature.

Table 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Amidinium SaltProductYield (%)Reference
Formamidinium acetate2-Unsubstituted pyrimidine-5-carboxylic ester85[2]
Acetamidinium chloride2-Methylpyrimidine-5-carboxylic ester78[2]
Benzamidinium chloride2-Phenylpyrimidine-5-carboxylic ester92[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound and various amines using HATU as a coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated 2-(trifluoromethyl)pyrimidine-5-carboxylate with an aryl or heteroaryl boronic acid. A 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a suitable starting material.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (e.g., ethyl ester)

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial, add the 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If the starting material was an ester, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer dimerization Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation PI3K PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 produces PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Proliferation PLCg PLCγ DAG DAG PLCg->DAG produces IP3 IP3 PLCg->IP3 produces PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release PKC->Proliferation EGFR_dimer->Grb2_SOS EGFR_dimer->PI3K EGFR_dimer->PLCg Inhibitor 2-(Trifluoromethyl)pyrimidine Derivative Inhibitor->EGFR_dimer inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Start 2-(Trifluoromethyl)pyrimidine- 5-carboxylic acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Halogenation Halogenation Start->Halogenation Library Library of Derivatives Amide_Coupling->Library Suzuki_Coupling Suzuki Coupling (Protocol 2) Halogenation->Suzuki_Coupling Suzuki_Coupling->Library Screening In vitro Kinase Assay (e.g., EGFR) Library->Screening Cell_based Cell-based Assays (e.g., A549, MCF-7) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Analysis Cell_based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Coupling Reactions of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in various coupling reactions that are fundamental to medicinal chemistry and drug development. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the synthesis of novel compounds targeting key biological pathways.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrimidine scaffold is a common feature in a wide array of biologically active compounds. This document focuses on three principal types of coupling reactions for this carboxylic acid: amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling. These reactions enable the diversification of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this scaffold have shown promise as modulators of important drug targets, including Epidermal Growth Factor Receptor (EGFR) and Trace Amine-Associated Receptor 1 (TAAR1).

Amide Coupling Reactions

Amide bond formation is one of the most crucial reactions in the synthesis of pharmaceuticals. This compound can be readily coupled with a variety of primary and secondary amines to generate a diverse library of pyrimidine-5-carboxamides.

General Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Work-up and Purification Acid 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) Acid->CouplingAgent ActivatedAcid Activated Intermediate (e.g., Acyl-O-Azabenzotriazole) CouplingAgent->ActivatedAcid Amine Primary or Secondary Amine ActivatedAcid->Amine Product 2-(Trifluoromethyl)pyrimidine- 5-carboxamide Amine->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure Amide Product Purification->FinalProduct

Caption: General workflow for amide coupling reactions.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with an amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere, add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Coupling (Representative Examples)

The following table provides representative data for amide coupling reactions with similar carboxylic acids, as specific yield data for this compound is not widely published.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1AnilineHATUDIPEADMF485-95
2BenzylamineEDC/HOBtDIPEADCM1280-90
3MorpholineT3PPyridineDCM688-98
44-FluoroanilineSOCl₂ then amineEt₃NToluene375-85

Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, the carboxylic acid functionality of this compound needs to be converted to a suitable leaving group, typically a halide (e.g., bromide). The resulting 5-bromo-2-(trifluoromethyl)pyrimidine can then be coupled with a wide range of boronic acids or esters.

General Workflow for Suzuki-Miyaura Coupling

G cluster_halide Halogenation (Hypothetical) cluster_coupling Suzuki Coupling cluster_purification Work-up and Purification Acid 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid Halogenation Halogenation (e.g., Hunsdiecker reaction) Acid->Halogenation BromoPyrimidine 5-Bromo-2-(trifluoromethyl)pyrimidine Halogenation->BromoPyrimidine BoronicAcid Aryl/Heteroaryl Boronic Acid BromoPyrimidine->BoronicAcid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Product 5-Aryl-2-(trifluoromethyl)pyrimidine BoronicAcid->Product Catalyst->Product Base->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure Coupled Product Purification->FinalProduct G cluster_halide Halogenation (Hypothetical) cluster_coupling Sonogashira Coupling cluster_purification Work-up and Purification Acid 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid Halogenation Halogenation (e.g., Hunsdiecker reaction) Acid->Halogenation BromoPyrimidine 5-Bromo-2-(trifluoromethyl)pyrimidine Halogenation->BromoPyrimidine Alkyne Terminal Alkyne BromoPyrimidine->Alkyne Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N) Product 5-Alkynyl-2-(trifluoromethyl)pyrimidine Alkyne->Product Pd_Catalyst->Product Cu_Catalyst->Product Base->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure Coupled Product Purification->FinalProduct EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TAAR1_Pathway cluster_membrane Presynaptic Neuron cluster_synapse Synaptic Cleft TAAR1 TAAR1 AC Adenylyl Cyclase TAAR1->AC Gs Agonist TAAR1 Agonist Agonist->TAAR1 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Dopamine_Transporter Dopamine Transporter (DAT) PKA->Dopamine_Transporter Phosphorylation (Internalization) Dopamine Dopamine Dopamine_Transporter->Dopamine Reuptake Inhibition

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Analogs derived from this core structure have shown promising activity against a range of biological targets, including kinases, proteases, and ion channels. Of particular note is their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] This document provides detailed protocols for the synthesis of the parent this compound and its amide analogs, along with a summary of their biological activity as EGFR inhibitors.

Synthetic Protocols

The synthesis of this compound is typically achieved through a two-step process: the construction of the pyrimidine ring to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. The amide analogs can then be synthesized from the carboxylic acid or its ester.

Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3] The key reaction involves the condensation of trifluoroacetamidine with a suitable three-carbon building block.

Materials:

  • Trifluoroacetamidine

  • Ethyl 3,3-diethoxypropionate[4]

  • Sodium hydride (NaH)

  • Ethanol

  • Diethyl ether

  • Dichloromethane

Procedure:

  • Preparation of the enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous diethyl ether.

  • To this suspension, add a solution of ethyl 3,3-diethoxypropionate (1.0 eq) in diethyl ether dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases.

  • Cyclocondensation: To the resulting enolate solution, add a solution of trifluoroacetamidine (1.1 eq) in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and acidify with 1M HCl to a pH of approximately 2-3.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxamide Analogs

Materials:

  • This compound

  • Desired amine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).[5]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide analog.

Data Presentation

The following table summarizes the biological activity of representative this compound analogs as EGFR inhibitors.

Compound IDStructureTargetIC50 (µM)Cell LineReference
9a 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideEGFRNot specifiedA549, MCF-7, PC-3[1]
9i 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideEGFRNot specifiedA549, MCF-7, PC-3[1]
9j 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideEGFRNot specifiedA549, MCF-7, PC-3[1]
9k 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideEGFRNot specifiedA549, MCF-7, PC-3[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideEGFR0.091-[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide-0.35A549[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide-3.24MCF-7[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide-5.12PC-3[1]

Mandatory Visualizations

Experimental Workflow for Synthesis

G cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Hydrolysis cluster_2 Protocol 3: Amide Coupling A Trifluoroacetamidine D Cyclocondensation A->D B Ethyl 3,3-diethoxypropionate C NaH, Diethyl Ether B->C C->D E Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate D->E F LiOH/NaOH, THF/H2O E->F G This compound F->G H Amine, HATU, DIPEA, DMF G->H I Amide Analogs H->I J Amine J->H

Caption: Synthetic route to this compound and its amide analogs.

EGFR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 2-(CF3)pyrimidine Analog Inhibitor->EGFR Blocks ATP binding RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by 2-(trifluoromethyl)pyrimidine analogs.

References

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyrimidine Scaffold in Modern Agrochemicals

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a privileged scaffold due to its widespread presence in biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto this pyrimidine core, specifically creating the 2-(trifluoromethyl)pyrimidine moiety, has emerged as a powerful strategy in the design of modern herbicides and fungicides.

The trifluoromethyl group imparts a unique combination of properties to the parent molecule. Its high lipophilicity enhances the penetration of the agrochemical through the waxy cuticles of plants and the cell membranes of fungi, leading to improved bioavailability. Furthermore, the strong electron-withdrawing nature of the CF₃ group can significantly modulate the electronic properties of the pyrimidine ring, often enhancing the binding affinity of the molecule to its target protein and increasing its metabolic stability, which contributes to a longer-lasting effect in the field. Consequently, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid has become a highly valuable and sought-after building block for the synthesis of a new generation of high-performance agrochemicals.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the effective utilization of this compound in the synthesis of novel active ingredients. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its conversion into potent agrochemical candidates.

Core Application: Synthesis of N-Aryl Pyrimidine-5-Carboxamides as Potential Fungicides and Herbicides

A primary application of this compound in agrochemical research is its conversion into a diverse library of N-aryl pyrimidine-5-carboxamides. The amide linkage provides a robust connection to various substituted aromatic and heteroaromatic amines, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting carboxamides have demonstrated significant potential as both fungicidal and herbicidal agents.[1][2]

The general synthetic strategy involves the activation of the carboxylic acid group of this compound, followed by coupling with a selected aniline or heterocyclic amine. This approach offers a modular and efficient route to a wide array of potential agrochemical candidates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamides

This protocol outlines a reliable and scalable method for the amide coupling of this compound with a variety of anilines. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity.

Reaction Scheme:

G cluster_0 Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamides start_acid 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid plus1 + start_acid->plus1 start_amine Substituted Aniline plus1->start_amine reagents Coupling Agent (e.g., EDCI, HATU) Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, DCM) product N-Aryl-2-(trifluoromethyl)pyrimidine- 5-carboxamide reagents->product Amide Coupling

Caption: General workflow for the synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamides.

Materials and Reagents:

ReagentCAS NumberSupplierPurityNotes
This compound306960-77-0Sigma-Aldrich≥97%Store at 2-8°C.
Substituted AnilineVariesVarious≥98%Ensure dryness; may require purification before use.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)25952-53-8Combi-Blocks≥98%Store under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)7087-68-5Acros Organics≥99%Distill from CaH₂ before use.
Dichloromethane (DCM), anhydrous75-09-2Fisher Scientific≥99.8%Use from a solvent purification system or over molecular sieves.
Ethyl acetate (EtOAc)141-78-6VWRHPLC GradeFor workup and chromatography.
Hexanes110-54-3VWRHPLC GradeFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8LabChem-For workup.
Brine (Saturated aqueous NaCl)7647-14-5LabChem-For workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9EMD Millipore-For drying organic layers.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the mixture until the acid is fully dissolved.

  • Addition of Amine and Base: Add the substituted aniline (1.1 eq.) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid intermediate with atmospheric moisture, which would lead to the reformation of the starting carboxylic acid and reduce the yield.

  • Anhydrous Conditions: Critical for the efficiency of the coupling reaction, as water can hydrolyze the activated acid species and deactivate the coupling agent.

  • Use of DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDCI and the carboxylic acid, facilitating the amide bond formation without competing in the reaction.

  • Cooling during EDCI addition: The activation of the carboxylic acid is an exothermic process. Cooling the reaction mixture minimizes potential side reactions and decomposition of the activated intermediate.

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

Visualization of Synthetic Pathway

G cluster_main Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide start_acid 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid activated_acid Activated Carboxylic Acid (O-acylisourea intermediate) start_acid->activated_acid EDCI, DIPEA product N-Aryl-2-(trifluoromethyl)pyrimidine- 5-carboxamide activated_acid->product + Substituted Aniline aniline Substituted Aniline

Caption: Key steps in the EDCI-mediated amide coupling reaction.

Trustworthiness and Self-Validation

The success of this protocol relies on the careful control of reaction conditions and the purity of the reagents. To ensure the validity of the experimental results, the following quality control measures are recommended:

  • Confirmation of Starting Material Identity: Verify the identity and purity of the this compound and the selected aniline using ¹H NMR, ¹³C NMR, and LC-MS before commencing the synthesis.

  • In-Process Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete consumption of the limiting reagent.

  • Thorough Characterization of the Final Product: The structure and purity of the final N-aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide should be unequivocally confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of significant impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Melting Point Analysis: As an indicator of purity.

By adhering to these validation steps, researchers can have high confidence in the identity and quality of their synthesized compounds, which is crucial for subsequent biological screening and SAR studies.

Conclusion and Future Directions

This compound is a versatile and powerful building block for the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of N-aryl pyrimidine-5-carboxamides provides a robust and adaptable platform for the creation of extensive libraries of potential fungicidal and herbicidal candidates. The modular nature of this synthesis allows for the facile introduction of a wide range of substituents on the aniline ring, enabling a thorough investigation of the structure-activity landscape. Future research in this area will likely focus on the development of more complex and diverse amine coupling partners, as well as the exploration of alternative synthetic routes to further enhance the efficiency and sustainability of the manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process:

  • Cyclocondensation: Reaction of ethyl 3,3-diethoxypropionate with trifluoroacetamidine to form ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

  • Hydrolysis: Conversion of the resulting ester to the desired carboxylic acid.

Q2: Where can I find a detailed experimental protocol for this synthesis?

A detailed protocol based on established methods for similar pyrimidine syntheses is provided in the "Experimental Protocols" section below. This includes reagent quantities, reaction conditions, and purification procedures.

Q3: What are the critical parameters affecting the yield of the cyclocondensation step?

The key factors influencing the yield of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate are:

  • Purity of Trifluoroacetamidine: As amidines can be hygroscopic, using freshly prepared or purified trifluoroacetamidine under anhydrous conditions is crucial to prevent hydrolysis and side reactions.[1]

  • Reaction Temperature: The optimal temperature for the cyclization reaction is critical. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to avoid decomposition at excessively high temperatures.[1]

  • Choice of Base: The selection and stoichiometry of the base are important for promoting the desired cyclization while minimizing side reactions.[1]

Q4: I am having trouble with the hydrolysis of the ester. What conditions are recommended?

Hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis using sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is a common method. The reaction progress should be monitored to ensure complete conversion without degradation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclocondensation Step 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials or Product: Reaction temperature is too high. 3. Hydrolysis of Trifluoroacetamidine: Presence of moisture in the reaction. 4. Suboptimal Base Concentration: Incorrect stoichiometry of the base used.1. Monitor the reaction progress using TLC and consider extending the reaction time or moderately increasing the temperature.[1] 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Ensure all reagents and solvents are anhydrous. Use freshly prepared or purified trifluoroacetamidine.[1] 4. Titrate the base if necessary and ensure the correct equivalents are used for the reaction scale.
Incomplete Hydrolysis of the Ester 1. Insufficient Hydrolysis Reagent: Not enough acid or base to drive the reaction to completion. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Low Reaction Temperature: The temperature is not high enough for the hydrolysis to occur at a reasonable rate.1. Increase the equivalents of the acid or base used for hydrolysis. 2. Monitor the reaction by TLC or HPLC until all the starting ester has been consumed. 3. Gently heat the reaction mixture to increase the rate of hydrolysis, while monitoring for any potential degradation.
Formation of Side Products 1. Self-condensation of the β-dicarbonyl equivalent. 2. Incomplete cyclization leading to acyclic intermediates. [1] 3. Reaction with impurities in starting materials. 1. Control the rate of addition of the reagents and the reaction temperature. 2. Ensure the reaction conditions (temperature, base) are optimized for the cyclization step. 3. Use high-purity starting materials.[1]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Product is highly soluble in the workup solvent. 1. Optimize the reaction to ensure complete conversion. 2. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization can also be an effective method. 3. During aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product and improve extraction efficiency.

Quantitative Data Summary

While specific yield data for every possible reaction condition is extensive, the following table summarizes typical yields and conditions for the key steps in the synthesis of this compound, based on general procedures for similar compounds.[2]

Step Reactants Conditions Typical Yield
Ester Synthesis Ethyl 3,3-diethoxypropionate, TrifluoroacetamidineBase (e.g., NaOEt) in Ethanol, Reflux60-80%
Ester Synthesis Ethyl 3,3-diethoxypropionate, TrifluoroacetamidineAcetic Acid, Reflux55-75%
Hydrolysis Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate1M NaOH (aq), THF/Methanol, Room Temp.>90%
Hydrolysis Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate6M HCl (aq), Reflux85-95%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is based on the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]

Materials:

  • Ethyl 3,3-diethoxypropionate

  • Trifluoroacetamidine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add trifluoroacetamidine (1.1 equivalents) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3,3-diethoxypropionate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF (or MeOH) and water.

  • Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A Ethyl 3,3-diethoxypropionate C Base (e.g., NaOEt) Anhydrous EtOH, Reflux A->C B Trifluoroacetamidine B->C D Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate C->D E Base (e.g., NaOH) THF/H2O, RT D->E F Acidification (HCl) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_investigate Investigation cluster_solutions Potential Solutions Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts PurificationLoss Loss During Purification? Start->PurificationLoss Sol_TimeTemp Increase Reaction Time/Temp Monitor with TLC IncompleteReaction->Sol_TimeTemp Sol_Anhydrous Ensure Anhydrous Conditions Use Pure Reagents SideProducts->Sol_Anhydrous Sol_OptimizeChrom Optimize Chromatography Consider Recrystallization PurificationLoss->Sol_OptimizeChrom

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Reactions of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following sections address common problems encountered during synthesis and functionalization reactions, offering detailed protocols and practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my amide coupling reaction with this compound. What are the potential causes?

A1: Low yields in amide coupling reactions involving this substrate can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can increase the acidity of the carboxylic acid, but can also influence the reactivity of downstream intermediates.[1][2] Common causes for low yield include:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or may be used in insufficient quantities.

  • Deactivation of the amine: The amine can be protonated by the acidic starting material, rendering it non-nucleophilic.

  • Steric hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[3][4][5]

  • Hydrolysis of the activated intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.

Q2: What are the recommended coupling reagents for forming amides with this compound, especially with hindered or electron-deficient amines?

A2: For challenging couplings, such as those with sterically hindered or electron-deficient amines, more potent coupling reagents are often necessary. While standard reagents like EDC/HOBt can be effective in some cases, alternatives like HATU, HBTU, or T3P are often more successful for difficult substrates.[6] Another effective strategy for hindered substrates is the conversion of the carboxylic acid to its acyl fluoride in situ, which is more reactive.[3][5]

Q3: I am observing significant side product formation in my reactions. What are the likely side reactions and how can I minimize them?

A3: Common side reactions include:

  • Decarboxylation: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[7] This is a known issue with similar heterocyclic carboxylic acids.

  • Racemization: If you are coupling with a chiral amine, racemization can be a significant issue. Using additives like HOBt or running the reaction at a lower temperature can help minimize this.

  • Reaction with the pyrimidine ring: While less common, highly reactive reagents or harsh conditions could potentially lead to side reactions on the pyrimidine ring itself.

To minimize these, it is crucial to use the mildest possible reaction conditions and to carefully select your coupling reagents and additives.

Q4: What is the best way to purify the amide products derived from this compound?

A4: Purification strategies depend on the properties of the final amide. Common methods include:

  • Aqueous workup: Washing the organic layer with dilute acid and base can remove unreacted starting materials and coupling agent byproducts.

  • Column chromatography: This is a very common and effective method for purifying amides.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be a highly effective purification technique.[8]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in the amide coupling of this compound.

Troubleshooting Workflow for Low-Yield Amide Coupling

LowYieldTroubleshooting start Low Amide Yield check_reagents Verify Reagent Quality (Anhydrous solvents, fresh reagents) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) start->optimize_conditions Initial Check increase_equivalents Increase Equivalents of Coupling Reagent/Amine check_reagents->increase_equivalents Reagents OK success Improved Yield check_reagents->success Reagents were the issue change_coupling_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, T3P) increase_equivalents->change_coupling_reagent Still low yield increase_equivalents->success Stoichiometry was the issue form_acyl_halide Convert to Acyl Chloride/Fluoride (SOCl₂, Oxalyl Chloride, BTFFH) change_coupling_reagent->form_acyl_halide Still low yield change_coupling_reagent->success Reagent was the issue form_acyl_halide->optimize_conditions If direct coupling fails form_acyl_halide->success Activation was the issue optimize_conditions->success

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Data Presentation: Comparison of Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents for the amide synthesis with this compound.

Coupling ReagentRelative ReactivityCommon Side ReactionsBest For
EDC/HOBtModerateRacemizationGeneral purpose, simple amines
DCC/DMAPModerateDCU byproduct (difficult to remove)General purpose, but less common now
HATU/DIPEAHighGuanidinium byproductHindered amines, electron-deficient amines
T3PHighByproducts are water-solubleA wide range of substrates, "green" option
Acyl Fluoride (in situ)Very HighRequires specific fluorinating agentsVery hindered or unreactive substrates[3][5]
Problem 2: Decarboxylation Side Reaction

The pyrimidine ring, especially with an electron-withdrawing group, can be susceptible to decarboxylation at elevated temperatures.

Logical Steps to Mitigate Decarboxylation

DecarboxylationTroubleshooting start Decarboxylation Observed lower_temp Lower Reaction Temperature start->lower_temp milder_reagents Use Milder Coupling Reagents and Base lower_temp->milder_reagents If still observed success Decarboxylation Minimized lower_temp->success Problem Solved shorter_time Reduce Reaction Time milder_reagents->shorter_time If still observed milder_reagents->success Problem Solved two_step Consider a Two-Step Protocol (e.g., form stable acyl halide first) shorter_time->two_step If still observed shorter_time->success Problem Solved two_step->success

Caption: A decision tree for addressing decarboxylation side reactions.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of amines, including those that are moderately hindered.

Experimental Workflow for HATU Coupling

HATUCouplingWorkflow start Start dissolve Dissolve Carboxylic Acid and HATU in anhydrous DMF start->dissolve add_base Add DIPEA, stir for 15-30 min (activation) dissolve->add_base add_amine Add Amine add_base->add_amine react Stir at RT for 1-4 h add_amine->react workup Aqueous Workup react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: A step-by-step workflow for amide coupling using HATU.

Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Activation: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conversion to Acyl Chloride and Subsequent Amidation

This two-step protocol is often effective for very unreactive or sterically demanding amines.

Methodology:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting 2-(trifluoromethyl)pyrimidine-5-carbonyl chloride is often used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup and purify as described in Protocol 1.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any chemical reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process:

  • Synthesis of a pyrimidine ester precursor: Typically, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is synthesized through the condensation of an appropriate amidine with a β-ketoester equivalent. A general method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with trifluoroacetamidine hydrochloride.[1][2]

  • Hydrolysis of the ester: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the synthesis of the ethyl ester precursor?

The key parameters for the successful synthesis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates.[3][4] It is crucial to use anhydrous solvents and reagents.

  • Purity of Trifluoroacetamidine: The stability and purity of the amidine salt are critical. It is advisable to use freshly prepared or properly stored trifluoroacetamidine hydrochloride to avoid side reactions.[3][4]

  • Reaction Temperature: The temperature should be carefully controlled to prevent the decomposition of reactants and intermediates while ensuring a reasonable reaction rate.

Q3: What are the recommended conditions for the hydrolysis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate?

Alkaline hydrolysis is the standard method. This typically involves treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.

Q4: How can I purify the final this compound product?

Purification of the carboxylic acid can be achieved through a pH-dependent extraction and recrystallization. After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Low yields in the initial ester synthesis are a common challenge. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting and Optimization
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.
Poor quality of trifluoroacetamidine hydrochloride Use freshly prepared or commercially available high-purity amidine. Store it in a desiccator to prevent moisture absorption.[3][4]
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously.
Side reactions The formation of byproducts such as Hantzsch-type 1,4-dihydropyridines can occur.[3] Optimizing the order of reagent addition and catalyst choice may minimize these side reactions.
Suboptimal reaction temperature The optimal temperature can vary. It is recommended to start at a reported temperature from a similar synthesis and optimize as needed based on reaction monitoring.
Issue 2: Incomplete or Difficult Hydrolysis of the Ester

Challenges during the hydrolysis step can prevent the formation of the desired carboxylic acid.

Potential Cause Troubleshooting and Optimization
Insufficient base Ensure at least a stoichiometric amount of base is used. For sterically hindered esters, an excess of the base may be required.
Low reaction temperature If the hydrolysis is slow at room temperature, gently heating the reaction mixture can increase the rate. Monitor for potential degradation of the pyrimidine ring at higher temperatures.
Precipitation of the carboxylate salt If the sodium or potassium salt of the carboxylic acid precipitates, adding more solvent or a co-solvent may be necessary to ensure the reaction goes to completion.
Ester starting material is not pure Impurities from the previous step can interfere with the hydrolysis. Ensure the ethyl ester is reasonably pure before proceeding.
Issue 3: Difficult Purification of this compound

Purification can be challenging due to the properties of the trifluoromethyl group and the carboxylic acid functionality.

Potential Cause Troubleshooting and Optimization
Product is too soluble in the aqueous phase After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Presence of basic impurities Wash the organic extract containing the product with a dilute acidic solution to remove any unreacted basic starting materials or byproducts.
Co-precipitation of inorganic salts During workup, ensure that all inorganic salts are dissolved in the aqueous phase before separating the layers. Washing the organic layer with brine can help remove residual water and dissolved salts.
Difficulty in recrystallization Experiment with different solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexane) is often effective.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is a general guideline based on the synthesis of similar 2-substituted pyrimidine-5-carboxylic esters.[1][2]

  • Preparation of Sodium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether. To this suspension, add a solution of ethyl 3,3-diethoxypropanoate (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise at room temperature. Stir the mixture for 12-16 hours. The resulting precipitate is the sodium salt of the enol.

  • Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add trifluoroacetamidine hydrochloride (1.1 eq). Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Hydrolysis: Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water. Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Purification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

G Workflow for Synthesis of this compound cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 3,3-diethoxypropanoate + Ethyl Formate C Sodium Salt of Enol A->C Condensation B Sodium Hydride B->C E Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate C->E Cyclization D Trifluoroacetamidine HCl D->E F Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate H Sodium 2-(trifluoromethyl)pyrimidine-5-carboxylate F->H Saponification G NaOH (aq) G->H J This compound H->J Acidification I HCl (aq) I->J

Caption: Synthetic workflow for this compound.

G Troubleshooting Low Yield in Ester Synthesis Start Low Yield Observed Moisture Check for Moisture Contamination Start->Moisture Amidine Verify Amidine Purity Moisture->Amidine No Dry Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Moisture->Dry Yes Temp Optimize Reaction Temperature Amidine->Temp No PurifyAmidine Use High-Purity Amidine Store Properly Amidine->PurifyAmidine Yes Time Increase Reaction Time Temp->Time No AdjustTemp Systematically Vary Temperature (e.g., 60-120 °C) Temp->AdjustTemp Yes Monitor Monitor by TLC/HPLC Proceed until SM consumed Time->Monitor Yes End Yield Improved Dry->End PurifyAmidine->End AdjustTemp->End Monitor->End

Caption: Troubleshooting workflow for low yield in the ester synthesis step.

References

Technical Support Center: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Specific temperature recommendations vary slightly among suppliers, but a consistent guideline is to maintain a controlled environment.

Q2: Is refrigeration or freezing necessary for long-term storage?

A2: While some sources suggest room temperature storage, others recommend refrigeration at 2-8°C.[3][4][5] For long-term storage, refrigeration at 2-8°C is the more cautious approach to minimize potential degradation. Always ensure the container is tightly sealed to prevent moisture absorption, especially when moving it between different temperatures.

Q3: Is this compound sensitive to light or air?

A3: While specific data on light and air sensitivity for this compound is limited, general best practices for chemical storage should be followed. Storing the compound in an opaque or amber vial will protect it from potential light-induced degradation. Keeping the container tightly sealed minimizes exposure to air and moisture.

Q4: What are the known incompatibilities for this compound?

A4: Safety data sheets recommend storing this compound away from strong oxidizing agents, strong bases, and amines.[6] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound. Follow these troubleshooting steps to diagnose the problem.

Troubleshooting Workflow for Compound Instability

troubleshooting_workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results Observed check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Storage Conditions Incorrect check_storage->improper_storage check_handling 2. Review Handling Procedures (e.g., weighing, dissolution) improper_handling Handling Issues Identified check_handling->improper_handling check_purity 3. Test Compound Purity (e.g., LC-MS, NMR) purity_failed Purity Below Specification check_purity->purity_failed improper_storage->check_handling No correct_storage Action: Correct Storage (Use Dessicator, Refrigerate) improper_storage->correct_storage Yes improper_handling->check_purity No refine_handling Action: Refine Handling (Minimize exposure to air/moisture) improper_handling->refine_handling Yes new_sample Action: Obtain New Sample of Verified Purity purity_failed->new_sample Yes re_run_experiment Re-run Experiment purity_failed->re_run_experiment No correct_storage->re_run_experiment refine_handling->re_run_experiment new_sample->re_run_experiment

Caption: A logical workflow to troubleshoot inconsistent experimental results.

Issue: Visible changes in the solid compound (e.g., color change, clumping).

This may indicate degradation or moisture absorption.

  • Assess the Appearance: The compound should be a light yellow to yellow solid.[7] Any significant color change or clumping could be a sign of instability or water absorption.

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table below, particularly with regard to being "Sealed in dry".[7][8]

  • Consider Purity Analysis: If the appearance has changed, it is advisable to re-check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Sealed in dry, Room Temperature[7][8]
2-8°C[3][4][5]
Atmosphere Store in a tightly closed container in a dry and well-ventilated place.[1][2]
Light General precaution: protect from light by storing in an opaque container.General chemical safety
Incompatibilities Strong oxidizing agents, strong bases, amines.[6]

Experimental Protocols

General Protocol for Assessing Compound Stability

As no specific stability-indicating method for this compound is readily available, a general protocol for setting up a stability study is provided below.

  • Initial Analysis:

    • Characterize a fresh sample of the compound (Time = 0).

    • Recommended analyses: HPLC-UV for purity assessment, LC-MS for identification of potential degradants, and visual appearance.

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials for each storage condition to be tested.

    • Example conditions:

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (Accelerated condition)

      • 5°C (Refrigerated)

      • Photostability: In a photostability chamber with controlled light exposure.

  • Time Points:

    • Pull samples for analysis at predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term conditions; shorter intervals for accelerated conditions).

  • Analysis:

    • At each time point, analyze the samples using the same methods as the initial analysis.

    • Compare the purity, presence of new peaks (degradants), and appearance to the Time = 0 sample.

  • Data Evaluation:

    • A significant change in purity or the appearance of degradation products indicates instability under that specific storage condition.

Best Practices for Handling and Storage

handling_and_storage Best Practices for Handling and Storage cluster_storage Storage cluster_handling Handling storage_temp Store at 2-8°C or Room Temp (Dry) storage_container Use Tightly Sealed, Opaque Container storage_location Dry, Well-Ventilated Area storage_incompat Away from Incompatible Materials stability Maintained Stability & Purity storage_incompat->stability handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_weigh Weigh in a Controlled Environment (e.g., Glovebox) to Minimize Moisture handling_dissolve Prepare Solutions Freshly handling_dissolve->stability compound 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid compound->storage_temp compound->handling_ppe

Caption: Key best practices for the proper storage and handling of the compound.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Our aim is to help you navigate common challenges and avoid the formation of by-products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method involves a two-step process:

  • Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This is typically achieved through the condensation of trifluoroacetamidine with an activated three-carbon building block, such as ethyl 2-formyl-3-hydroxyacrylate or a related enolate equivalent.

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the synthesis of the ethyl ester intermediate?

A2: To ensure a high yield and minimize by-products during the synthesis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, it is crucial to control the following parameters:

  • Reaction Temperature: The condensation reaction is often temperature-sensitive. Maintaining the recommended temperature range is critical to prevent side reactions.

  • Purity of Reagents: The purity of trifluoroacetamidine and the ethyl acrylate derivative is paramount. Impurities can lead to the formation of undesired pyrimidine derivatives.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to drive the reaction to completion and minimize unreacted starting materials.

Q3: What are the potential by-products that can form during the hydrolysis step?

A3: The hydrolysis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can sometimes lead to the formation of by-products, including:

  • Unreacted Starting Material: Incomplete hydrolysis will result in the presence of the ethyl ester in the final product.

  • Decarboxylated Product: Under harsh acidic or high-temperature conditions, the carboxylic acid product can undergo decarboxylation to yield 2-(trifluoromethyl)pyrimidine.

  • Amide Formation: If ammonia is present as an impurity or if the reaction is not properly quenched, the corresponding amide, 2-(trifluoromethyl)pyrimidine-5-carboxamide, can be formed.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

If you are experiencing a low yield of the ethyl ester intermediate, consider the following troubleshooting steps:

Potential Cause Diagnostic Step Recommended Solution
Incomplete Reaction Analyze a crude reaction sample by TLC or LC-MS to check for the presence of unreacted starting materials.Increase the reaction time or temperature moderately. Ensure efficient stirring.
Degradation of Reagents Verify the purity and stability of trifluoroacetamidine and the ethyl acrylate derivative.Use freshly prepared or purified reagents. Store sensitive reagents under inert atmosphere and at the recommended temperature.
Suboptimal Reaction Conditions Review the reaction solvent, temperature, and stoichiometry.Perform small-scale optimization experiments to screen different solvents and temperatures. A slight excess of one reactant may improve the yield.
Issue 2: Presence of Impurities in the Final this compound Product

If your final product is contaminated with impurities after hydrolysis, use this guide to identify and resolve the issue:

Observed Impurity Potential Cause Recommended Solution
Unreacted Ethyl Ester Incomplete hydrolysis.Increase the hydrolysis reaction time, temperature, or the concentration of the acid/base catalyst. Monitor the reaction progress by TLC or LC-MS.
2-(Trifluoromethyl)pyrimidine Decarboxylation of the product due to excessive heat or strong acid.Perform the hydrolysis under milder conditions (e.g., lower temperature, less concentrated acid). Consider using enzymatic hydrolysis for a gentler approach.
2-(Trifluoromethyl)pyrimidine-5-carboxamide Presence of ammonia or incomplete hydrolysis of a nitrile intermediate (if applicable to the synthetic route).Ensure all glassware is clean and free of ammonia contamination. If a nitrile route is used, ensure complete hydrolysis to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add trifluoroacetamidine hydrochloride (1.0 eq) at 0 °C under a nitrogen atmosphere.

  • After stirring for 30 minutes, add ethyl 2-formyl-3-hydroxyacrylate (1.05 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Dissolve the purified ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reagents1 Trifluoroacetamidine + Ethyl 2-formyl-3-hydroxyacrylate reaction1 Condensation Reaction (Base, Solvent, Temp) reagents1->reaction1 product1 Crude Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate reaction1->product1 purification1 Purification (Chromatography) product1->purification1 pure_product1 Pure Ethyl Ester purification1->pure_product1 reaction2 Hydrolysis (Acid/Base, Heat) pure_product1->reaction2 Input to Step 2 product2 Crude 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid reaction2->product2 purification2 Purification (Recrystallization/Filtration) product2->purification2 final_product Pure Carboxylic Acid purification2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_yield Low Yield Issue cluster_purity Purity Issue start Problem Encountered low_yield Low Product Yield start->low_yield impure_product Impure Final Product start->impure_product check_completeness Reaction Complete? low_yield->check_completeness check_reagents Reagents Pure? check_completeness->check_reagents Yes optimize Optimize Conditions (Temp, Time, Stoichiometry) check_completeness->optimize No check_reagents->optimize No identify_impurity Identify Impurity (NMR, LC-MS) impure_product->identify_impurity ester_impurity Unreacted Ester? identify_impurity->ester_impurity decarboxylated_impurity Decarboxylated? ester_impurity->decarboxylated_impurity No adjust_hydrolysis Adjust Hydrolysis (Time, Temp, Catalyst) ester_impurity->adjust_hydrolysis Yes amide_impurity Amide? decarboxylated_impurity->amide_impurity No milder_conditions Use Milder Conditions decarboxylated_impurity->milder_conditions Yes check_ammonia Check for NH3 Source amide_impurity->check_ammonia Yes

Technical Support Center: Scaling Up 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Cyclocondensation: Reaction of a suitable three-carbon building block with trifluoroacetamidine to form the ethyl ester of the target molecule, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

Q2: What are the primary challenges when scaling up the cyclocondensation step?

The primary challenges include managing reaction exotherms, ensuring complete conversion, and minimizing byproduct formation.[1] At larger scales, localized temperature increases can lead to side reactions and impurities.[1] Maintaining homogenous mixing and controlled reagent addition is crucial.

Q3: Are there specific safety concerns I should be aware of during this synthesis?

Yes, the cyclocondensation step can be exothermic, and on a large scale, this requires careful thermal management to prevent thermal runaway.[1] Additionally, handling of reagents like sodium hydride, if used, requires strict anhydrous conditions and an inert atmosphere to prevent hazardous reactions.

Q4: What are the typical challenges encountered during the hydrolysis of the ethyl ester?

Common challenges include incomplete hydrolysis, degradation of the pyrimidine ring under harsh basic conditions, and difficulties in isolating the final product due to its solubility in aqueous media. Careful control of pH, temperature, and reaction time is necessary to achieve a clean conversion.

Q5: How can I monitor the progress of both the cyclocondensation and hydrolysis reactions?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[2] These methods allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time and identify the presence of any byproducts.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclocondensation to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[2]- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Moisture in Reagents/Solvents - Use anhydrous solvents and dry all reagents thoroughly before use. Handle hygroscopic materials under an inert atmosphere (e.g., argon or nitrogen).
Inefficient Mixing - On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially if reagents are added portion-wise or as a solution.
Side Reactions - Analyze the crude product by LC-MS to identify major byproducts.[2]- Consider lowering the reaction temperature or a slower rate of addition of one of the reactants to minimize side reactions.
Degradation of Starting Materials or Product - Ensure the reaction temperature is not exceeding the stability limits of the reactants and product.
Issue 2: Incomplete Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Potential Cause Suggested Solution
Insufficient Base - Increase the molar equivalents of the base (e.g., NaOH or KOH). A common starting point is 2-3 equivalents.
Low Reaction Temperature - Gradually increase the reaction temperature to facilitate the hydrolysis. Monitor for any signs of product degradation.
Short Reaction Time - Extend the reaction time and monitor the disappearance of the starting ester by TLC or HPLC.[2]
Poor Solubility of the Ester - Consider the addition of a co-solvent like THF or methanol to improve the solubility of the ester in the aqueous basic solution.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Water-Soluble - After acidification, if the product remains in the aqueous layer, consider continuous liquid-liquid extraction for a more efficient recovery.- Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency.
Formation of Emulsions During Extraction - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.
Co-precipitation of Impurities - Recrystallize the crude product from a suitable solvent system. Perform small-scale solubility tests to identify an optimal solvent or solvent pair.
Oily Product - If the product oils out instead of precipitating, try adding the acidified solution to a rapidly stirred anti-solvent.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Note: The following protocols are illustrative examples based on general procedures for the synthesis of similar pyrimidine derivatives and should be optimized for specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Ethyl 3,3-diethoxypropionate

  • Trifluoroacetamidine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under an argon atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add ethyl 3,3-diethoxypropionate (1.0 eq) dropwise via the addition funnel.

  • In a separate flask, prepare a solution of trifluoroacetamidine (1.2 eq) in anhydrous ethanol.

  • Add the trifluoroacetamidine solution to the reaction mixture and heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and neutralize with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Materials:

  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Ethanol (or THF as a co-solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

  • Heat the mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with hydrochloric acid.

  • A precipitate of this compound should form. If not, proceed to extraction.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis start Ethyl 3,3-diethoxypropionate + Trifluoroacetamidine reagents Sodium Ethoxide in Ethanol reaction1 Reflux (4-6h) start->reaction1 reagents->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate purification1->product1 start2 Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate reagents2 NaOH / H2O / Ethanol reaction2 Heat (50-60°C, 2-4h) start2->reaction2 reagents2->reaction2 workup2 Acidification (HCl) reaction2->workup2 isolation Filtration or Extraction workup2->isolation final_product This compound isolation->final_product G cluster_0 Problem Analysis cluster_1 Troubleshooting Cyclocondensation cluster_2 Troubleshooting Hydrolysis start Low Yield or Purity in Scale-up issue Which step is problematic? start->issue step1 Cyclocondensation issue->step1 Step 1 step2 Hydrolysis issue->step2 Step 2 step3 Purification issue->step3 Step 3 cause1 Incomplete Reaction? step1->cause1 cause3 Incomplete Reaction? step2->cause3 sol1a Increase Time/Temp cause1->sol1a Yes sol1b Check Reagent Purity cause1->sol1b Yes cause2 Exotherm? cause1->cause2 No sol2a Improve Cooling cause2->sol2a Yes sol2b Slow Reagent Addition cause2->sol2b Yes sol3a Increase Base/Temp cause3->sol3a Yes sol3b Add Co-solvent cause3->sol3b Yes cause4 Product Degradation? cause3->cause4 No sol4a Lower Temperature cause4->sol4a Yes sol4b Shorter Reaction Time cause4->sol4b Yes

References

resolving 2-(trifluoromethyl)pyrimidine-5-carboxylic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. This information is crucial for designing appropriate solubilization strategies.

PropertyValueReference
CAS Number 306960-77-0[1]
Molecular Formula C₆H₃F₃N₂O₂[1][2]
Molecular Weight 192.10 g/mol [1][2]
Appearance White to pale yellow solid/powder[3]
Melting Point 170-175 °C[1][3]
pKa (Predicted) 2.23 ± 0.10[3]
Water Solubility Slightly soluble[3]

Q2: My compound, this compound, is not dissolving in water. What can I do?

A2: Due to its low aqueous solubility, direct dissolution in water is challenging. Several strategies can be employed to improve solubility, including pH adjustment, the use of co-solvents, and salt formation. Each of these methods is addressed in the troubleshooting guides below.

Q3: In which organic solvents is this compound likely to be soluble?

Q4: Are there any known biological targets for this compound?

A4: While direct biological targets for this compound are not extensively documented, derivatives of 5-trifluoromethylpyrimidine have been investigated as potent inhibitors of kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[3][5][6][7] This suggests that the 2-(trifluoromethyl)pyrimidine scaffold is a valuable pharmacophore for kinase inhibitors.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Problem: Difficulty in preparing aqueous stock solutions for biological assays.

Solution Workflow:

A Initial State: Poor aqueous solubility B Option 1: pH Adjustment A->B C Option 2: Co-solvent System A->C D Option 3: Salt Formation A->D E Prepare basic solution (e.g., with NaOH, NaHCO3) B->E F Select a water-miscible organic solvent (e.g., DMSO, Ethanol) C->F G React with a suitable base to form a salt D->G H Determine optimal pH for solubility E->H I Prepare a concentrated stock in the organic solvent F->I J Isolate and characterize the salt G->J M Resolved: Aqueous solution prepared H->M K Dilute stock solution in aqueous buffer I->K L Dissolve the salt in water J->L K->M L->M

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Protocols:

  • Protocol 1: Solubility Enhancement by pH Adjustment

    This method is suitable for ionizable compounds like carboxylic acids. By increasing the pH of the aqueous medium, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

    Methodology:

    • Prepare a series of aqueous buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate-buffered saline).

    • Add an excess of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach thermodynamic equilibrium.

    • Separate the undissolved solid by centrifugation and filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH to identify the optimal pH for dissolution.

  • Protocol 2: Solubility Enhancement using Co-solvents

    The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

    Methodology:

    • Select a biocompatible, water-miscible organic solvent such as DMSO or ethanol.

    • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10-50 mM in DMSO).

    • For preparing working solutions, perform serial dilutions of the stock solution into the final aqueous buffer.

    • Important: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Issue 2: Compound Precipitation in Assay Media

Problem: The compound precipitates out of solution upon dilution of a concentrated stock into an aqueous assay buffer.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.

  • Increase Co-solvent Percentage: If the final solvent concentration is very low, a slight increase (while remaining within the tolerance of the assay) may keep the compound in solution.

  • Use a Different Co-solvent: Some compounds have better solubility in specific co-solvents. Consider trying ethanol or DMF if DMSO was initially used.

  • Formulate with Solubilizing Excipients: For in vivo studies or more complex in vitro models, formulation with excipients like cyclodextrins or surfactants can enhance and maintain solubility.

Experimental Protocols

Protocol 3: Salt Formation for Enhanced Aqueous Solubility

Formation of a salt can dramatically increase the aqueous solubility and dissolution rate of an acidic or basic compound.

Methodology:

  • Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Add 1 to 1.1 equivalents of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or a suitable amine) dissolved in the same solvent.

  • Stir the reaction mixture at room temperature. The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated.

  • Collect the resulting solid by filtration and wash with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • Characterize the salt form to confirm its identity and purity (e.g., via NMR, melting point, and elemental analysis).

  • Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Protocol 1.

Signaling Pathway Context

As derivatives of 5-trifluoromethylpyrimidine are known to target the Epidermal Growth Factor Receptor (EGFR), understanding this signaling pathway is relevant for researchers working with this class of compounds. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[6] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-(trifluoromethyl)pyrimidine -based Inhibitor Inhibitor->EGFR Inhibits (Hypothesized)

Caption: EGFR signaling pathway and potential inhibition point.

References

Technical Support Center: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, the primary factors that could potentially lead to the degradation of this compound include exposure to high temperatures, extreme pH conditions (both acidic and basic), and strong oxidizing agents. The pyrimidine ring, while generally stable, can be susceptible to nucleophilic attack or ring-opening under harsh conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. An inert atmosphere, such as argon or nitrogen, can also be beneficial to prevent potential oxidative degradation. It is best to store the compound as a solid. If solutions are prepared, they should be used fresh or stored at low temperatures (e.g., -20°C) for short periods.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity of the compound over time.

Q4: Can I heat a solution of this compound to aid in dissolution?

A4: Gentle heating may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is advisable to first try other methods to improve solubility, such as using a different solvent system or sonication. If heating is necessary, it should be done cautiously and the solution should be used immediately.

Troubleshooting Guide

Issue 1: I am observing a loss of compound purity in my stock solution over time.

  • Question: How is the stock solution being stored?

    • Answer: Stock solutions should be stored at low temperatures, preferably at -20°C or below, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use vials can also minimize freeze-thaw cycles, which can contribute to degradation.

  • Question: What solvent was used to prepare the stock solution?

    • Answer: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH, could potentially react with the carboxylic acid. It is recommended to use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions.

Issue 2: My reaction yield is lower than expected when using this compound.

  • Question: Have you confirmed the purity of the starting material?

    • Answer: Before use, it is good practice to verify the purity of the this compound using an appropriate analytical method like HPLC or NMR. If the purity is lower than expected, it may be the cause of the low reaction yield.

  • Question: What are the reaction conditions?

    • Answer: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, could be degrading the starting material. Consider if milder reaction conditions can be employed. The pyrimidine ring can be sensitive to strong nucleophiles, which might lead to side reactions.

Quantitative Data

The following table provides illustrative stability data for this compound under various conditions. Please note that this is example data, and it is recommended to perform your own stability studies for your specific experimental conditions.

ConditionTemperature (°C)Time (days)Purity (%)
Solid
Ambient25365>99
Elevated4036598.5
Solution (0.1 M in DMSO)
-20°C-20180>99
4°C43099.2
Ambient25797.8
Solution (0.1 M in Methanol)
-20°C-2018099.5
4°C43098.1
Ambient25795.3
Aqueous Solution (pH 3)
Ambient25196.5
Aqueous Solution (pH 7)
Ambient25199.1
Aqueous Solution (pH 9)
Ambient25194.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and analyze the chromatogram. The purity can be determined by calculating the area percentage of the main peak.

Visualizations

cluster_storage Storage & Handling start Receive Compound storage_conditions Store at -20°C to 4°C (Solid State Preferred) start->storage_conditions inert_atm Consider Inert Atmosphere (Argon or Nitrogen) storage_conditions->inert_atm aliquot Aliquot into single-use portions storage_conditions->aliquot dissolution Dissolve in appropriate solvent (e.g., Anhydrous DMSO) aliquot->dissolution use Use in Experiment dissolution->use

Caption: Recommended workflow for the proper storage and handling of this compound.

cluster_troubleshooting Troubleshooting Degradation start Suspected Degradation check_purity 1. Check Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok review_storage 2. Review Storage Conditions (Temp, Light, Atmosphere) purity_ok->review_storage Yes replace_reagent Replace Reagent purity_ok->replace_reagent No review_protocol 3. Review Experimental Protocol (pH, Temp, Reagents) review_storage->review_protocol adjust_storage Adjust Storage review_storage->adjust_storage adjust_protocol Modify Protocol review_protocol->adjust_protocol cluster_pathway Hypothesized Degradation Pathway parent This compound C6H3F3N2O2 decarboxylation 2-(Trifluoromethyl)pyrimidine C5H3F3N2 parent->decarboxylation High Temperature hydrolysis 5-Carboxypyrimidin-2(1H)-one C5H4N2O3 parent->hydrolysis Strong Acid/Base

Technical Support Center: Pyrimidine Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of pyrimidine carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Low Yield and Conversion Issues

Question 1: My reaction yield for pyrimidine carboxylic acid synthesis is consistently low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The catalyst is critical. For instance, in the Biginelli reaction to form dihydropyrimidinones, while strong Brønsted acids like HCl are classic catalysts, Lewis acids such as FeCl₃ or ZnCl₂ can sometimes lead to fewer side reactions and improved yields. Ensure optimal catalyst loading, as too much or too little can be detrimental.

  • Solvent Selection: The reaction's efficiency is significantly impacted by the solvent. In some cases, solvent-free conditions are effective and environmentally friendly. However, polar solvents like ethanol or acetonitrile can enhance yields. Ensure the solvent is dry if the reaction is sensitive to water.[1]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. While some reactions proceed at room temperature, others require heating. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products. Ensure all reactants are of high purity.

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many multi-component reactions, a slight excess of one reactant (e.g., 1.2-1.5 equivalents of urea/thiourea in a Biginelli reaction) can sometimes improve yields.

Question 2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?

Answer: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3]

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common for many pyrimidine syntheses, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2][3]

Side Reactions and Impurities

Question 3: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.[3]

  • Prevention Strategies:

    • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[3]

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]

Question 4: I am having trouble with the purification of my crude pyrimidine carboxylic acid. What are some general strategies?

Answer: The purification of carboxylic acids can be challenging due to their polarity. Here are some general approaches:

  • Acid-Base Extraction: For liquid carboxylic acids, a primary purification step involves dissolving the crude product in an aqueous alkali solution and extracting it with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified, and the purified carboxylic acid is extracted with an organic solvent.[4]

  • Recrystallization: For solid carboxylic acids, recrystallization is a powerful purification technique. The choice of solvent is crucial; ideally, the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents include water, ethanol, or a mixture of solvents.[5][6][7]

  • Column Chromatography: If other methods fail, column chromatography can be used. However, the polar nature of carboxylic acids can lead to tailing on silica gel. Using a solvent system containing a small amount of a polar solvent like methanol or acetic acid can help to mitigate this.

Data Presentation

Table 1: Comparison of Yields for Pyrimidine Carboxylic Acid Synthesis Methods

Synthesis MethodStarting MaterialsProductCatalyst/ReagentConditionsYield (%)Reference
Hydrolysis 2-CyanopyrimidinePyrimidine-2-carboxylic acidNaOH70°C, 1 hrHigh (not specified)[8]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, Urea4-Aryl-3,4-dihydropyrimidin-2(1H)-oneYb(OTf)₃Solvent-freeIncreased yield[9]
Biginelli Reaction Aldehyde, β-ketoester, UreaDihydropyrimidinoneCuCl₂·2H₂OGrindstoneGood[10]
Four-Component Biginelli Methyl aroylpyruvate, Aromatic aldehyde, Urea, MethanolMethyl 5-aroyl-6-aryl-4-methoxy-2-oxohexahydropyrimidine-4-carboxylateNaHSO₄Heating in methanolModerate to high[1]
Oxidation 1,2,4-Trimethoxy-3-methyl-anthraquinoneCorresponding carboxylic acidKMnO₄Pyridine/water, 85°C, 6h23%[11]

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general framework for the Biginelli reaction.[12]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.2-1.5 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6][7]

Protocol 2: Hydrolysis of a Cyanopyrimidine to a Pyrimidine Carboxylic Acid

This protocol describes a general method for the hydrolysis of a nitrile to a carboxylic acid.

  • Reaction Setup: Dissolve the cyanopyrimidine in an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

  • Reaction: Heat the reaction mixture. The temperature and reaction time will depend on the substrate and the concentration of the acid or base. Monitor the reaction by TLC or LCMS to avoid over-hydrolysis.[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

    • For basic hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH where the carboxylic acid precipitates. Collect the solid by filtration.

    • For acidic hydrolysis: The carboxylic acid may precipitate upon cooling. If not, the product can be extracted with an organic solvent.

  • Purification: The crude pyrimidine carboxylic acid can be further purified by recrystallization.[5][6][7]

Visualizations

Troubleshooting Workflow for Low Yield in Pyrimidine Carboxylic Acid Synthesis

Caption: A logical workflow for troubleshooting low yields in pyrimidine carboxylic acid synthesis.

General Experimental Workflow for Pyrimidine Carboxylic Acid Synthesis

Experimental_Workflow reagents Starting Materials Reactant A Reactant B Reactant C reaction Reaction Solvent Catalyst Heat/Stir reagents->reaction monitoring Monitoring TLC LCMS reaction->monitoring workup Work-up Quenching Extraction Drying monitoring->workup Reaction Complete purification Purification Recrystallization Chromatography workup->purification characterization Characterization NMR MS m.p. purification->characterization Reaction_Pathways reactants Aldehyde + β-Ketoester + Urea biginelli_path Biginelli Reaction reactants->biginelli_path hantzsch_path Hantzsch Reaction (Side Reaction) reactants->hantzsch_path dihydropyrimidinone Desired Dihydropyrimidinone biginelli_path->dihydropyrimidinone conditions_biginelli Lower Temperature Appropriate Catalyst biginelli_path->conditions_biginelli dihydropyridine Fluorescent Dihydropyridine Byproduct hantzsch_path->dihydropyridine conditions_hantzsch Higher Temperature Urea Decomposition to NH₃ hantzsch_path->conditions_hantzsch

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization and quantification of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a crucial building block in pharmaceutical and agrochemical research. The selection of an appropriate analytical method is paramount for ensuring the purity, stability, and overall quality of this compound and its derivatives. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration, supported by comparative performance data.

Overview of Analytical Techniques

The unique chemical structure of this compound, featuring a pyrimidine ring, a carboxylic acid group, and a trifluoromethyl group, allows for a variety of analytical approaches. The primary techniques discussed herein are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used separative technique for the purity determination and quantification of the analyte and its impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful, non-destructive technique for the precise and accurate quantification of the analyte without the need for a specific reference standard of the analyte itself. Both ¹H and ¹⁹F NMR can be utilized.

  • Potentiometric Titration: A classic and cost-effective method for determining the absolute purity of the acidic compound.

The choice of method will depend on the specific requirements of the analysis, such as the need for separation of impurities, the desired accuracy and precision, and the available instrumentation.

Data Presentation: A Comparative Analysis

The following table summarizes the typical quantitative performance characteristics of the discussed analytical techniques for the analysis of this compound and structurally related fluorinated heterocyclic carboxylic acids.

ParameterRP-HPLC with UV Detection¹H qNMR¹⁹F qNMRPotentiometric Titration
Linearity (R²) > 0.999> 0.999> 0.999N/A
Limit of Detection (LOD) 0.1 - 1 µg/mL~5 µM~1 µMN/A
Limit of Quantification (LOQ) 0.5 - 5 µg/mL~20 µM~5 µMN/A
Accuracy (% Recovery) 98 - 102%99 - 101%99 - 101%99.5 - 100.5%
Precision (% RSD) < 2%< 1%< 1%< 0.5%
Specificity High (separates impurities)Moderate to HighHigh (less signal overlap)Low (titrates all acids)
Throughput HighModerateModerateLow to Moderate

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of the purity of this compound and for quantifying it in the presence of impurities. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is often beneficial for improving the peak shape of carboxylic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 99.5%

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water (v/v)

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • UV Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct measurement of the analyte concentration using an internal standard of known purity. ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the typically lower background noise in the ¹⁹F NMR spectrum.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

  • NMR data processing software.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Internal Standard (IS) of known purity (e.g., for ¹H qNMR: maleic acid; for ¹⁹F qNMR: trifluorotoluene).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • For ¹H qNMR:

      • Acquire a proton NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1 relaxation time).

      • Use a 90° pulse angle.

    • For ¹⁹F qNMR:

      • Acquire a fluorine-19 NMR spectrum with similar considerations for the relaxation delay and pulse angle.

  • Data Processing and Calculation:

    • Integrate the signals of the analyte and the internal standard. For the analyte, a well-resolved proton signal on the pyrimidine ring can be used for ¹H qNMR, and the CF₃ signal for ¹⁹F qNMR.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of nuclei per molecule for the integrated signal

      • M = Molar mass

      • m = mass

      • P_IS = Purity of the internal standard

Potentiometric Titration

This absolute method determines the purity of this compound by titrating it with a standardized solution of a strong base. The endpoint is determined by monitoring the change in potential.[2][3][4]

Instrumentation:

  • Potentiometric titrator with a pH electrode.

  • Burette and a magnetic stirrer.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol or isopropanol) to ensure solubility of the analyte.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of the chosen solvent mixture.

  • Titration:

    • Immerse the pH electrode and the burette tip into the sample solution.

    • Start the stirrer.

    • Titrate the sample with the standardized 0.1 M NaOH solution, recording the potential (or pH) as a function of the titrant volume.

    • Continue the titration past the equivalence point.

  • Endpoint Determination:

    • The equivalence point is the point of the greatest change in potential per unit volume of titrant added. This can be determined from the titration curve or more accurately from the first or second derivative of the curve.

  • Calculation:

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (V_NaOH * M_NaOH * M_analyte) / (m_sample * 1000) * 100

      Where:

      • V_NaOH = Volume of NaOH solution at the equivalence point (mL)

      • M_NaOH = Molarity of the NaOH solution (mol/L)

      • M_analyte = Molar mass of the analyte ( g/mol )

      • m_sample = mass of the sample (g)

Mandatory Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample 2-(Trifluoromethyl)pyrimidine- 5-carboxylic Acid Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC RP-HPLC Dissolution->HPLC qNMR qNMR (¹H or ¹⁹F) Dissolution->qNMR Titration Potentiometric Titration Dissolution->Titration Chromatogram Chromatogram Analysis HPLC->Chromatogram Spectrum Spectrum Integration qNMR->Spectrum Titration_Curve Titration Curve Analysis Titration->Titration_Curve Purity_Calc Purity/Concentration Calculation Chromatogram->Purity_Calc Spectrum->Purity_Calc Titration_Curve->Purity_Calc Report Final Report Purity_Calc->Report

Caption: General workflow for the analysis of this compound.

Technique_Comparison cluster_0 Analytical Technique Selection Start Need for Analysis Decision1 Separation of Impurities Required? Decision2 High Accuracy & Precision Needed? HPLC Use RP-HPLC Decision3 Absolute Purity Determination? qNMR Use qNMR Titration Use Potentiometric Titration

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Analysis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comparative overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and other pyrimidine derivatives, with a focus on their anticancer and anti-inflammatory properties. The inclusion of a trifluoromethyl group can significantly alter a molecule's physicochemical and biological properties, often leading to enhanced efficacy and metabolic stability.[2] This document presents available experimental data to facilitate an objective comparison and aid in the rational design of novel therapeutics.

Physicochemical Properties

The introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring has a notable impact on the molecule's properties. This highly electronegative group can influence the acidity of the carboxylic acid at the 5-position and affect the overall lipophilicity and metabolic stability of the compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated pKa
This compoundC6H3F3N2O2192.10[3]170-175[3]~2.23
Pyrimidine-5-carboxylic acidC5H4N2O2124.10>300~3.1
2-Chloropyrimidine-5-carboxylic acidC5H3ClN2O2158.55185-187Not available
2-Methylpyrimidine-5-carboxylic acidC6H6N2O2138.12225-227Not available

Comparative Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research, with many compounds targeting key enzymes and signaling pathways involved in cancer progression.[1] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies and experimental conditions may vary.

Compound/DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
5-Trifluoromethylpyrimidine Derivative 9u [4]A549 (Lung)0.35EGFR Kinase Inhibitor
5-Trifluoromethylpyrimidine Derivative 9u [4]MCF-7 (Breast)3.24EGFR Kinase Inhibitor
5-Trifluoromethylpyrimidine Derivative 9u [4]PC-3 (Prostate)5.12EGFR Kinase Inhibitor
Pyrimidine-5-carbonitrile Derivative 10b [5]HepG2 (Liver)3.56EGFR Inhibitor
Pyrimidine-5-carbonitrile Derivative 10b [5]A549 (Lung)5.85EGFR Inhibitor
Pyrimidine-5-carbonitrile Derivative 10b [5]MCF-7 (Breast)7.68EGFR Inhibitor
Pyrimidine-5-carbonitrile Derivative 4e [6]Colo 205 (Colon)1.66Dual EGFR/COX-2 Inhibitor
Pyrimidine-5-carbonitrile Derivative 4f [6]Colo 205 (Colon)1.83Dual EGFR/COX-2 Inhibitor

Signaling Pathway Inhibition

Pyrimidine derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. Notably, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and modulators of the Nuclear Factor-kappa B (NF-κB) pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[4] Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[8] Some pyrimidine derivatives have been investigated for their ability to inhibit this pathway.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrimidine derivatives.

Experimental Protocols

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[10] This method is advantageous as it provides a direct route to pyrimidines without substitution at the 4-position.[10]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Amidinium salt (appropriate for the desired 2-substituent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.

    • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).

    • The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[11]

  • Hydrolysis to Carboxylic Acid:

    • The synthesized ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., LiOH or NaOH) in a suitable solvent system (e.g., THF/water), followed by acidification.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Serial dilutions of the test compounds are prepared in the culture medium.

    • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

A systematic investigation of the structure-activity relationship is crucial for optimizing the therapeutic potential of a lead compound.

SAR_Workflow Start Start: Lead Compound (e.g., Pyrimidine-5-carboxylic acid) Synthesis Synthesis of Analogs (e.g., 2-substituted derivatives) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Decision Potency and Selectivity Improved? SAR_Analysis->Decision Decision->Synthesis No, Redesign Optimization Further Optimization (Lead Optimization) Decision->Optimization Yes End End: Candidate Drug Optimization->End

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

References

Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activity of analogs of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, targeting researchers, scientists, and professionals in drug development. The analysis is based on experimental data from published studies and focuses on anticancer and enzyme inhibitory activities.

Introduction

The this compound scaffold is a key pharmacophore in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on comparing the biological activities of various analogs where the core pyrimidine structure is modified, providing insights into their structure-activity relationships (SAR).

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of selected this compound analogs against various cancer cell lines and kinases. The data highlights how modifications to the core structure influence their potency.

Compound IDStructureTarget Cell Line/EnzymeActivity (IC₅₀/EC₅₀ in µM)Reference
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Carcinoma)0.35[3]
MCF-7 (Breast Adenocarcinoma)3.24[3]
PC-3 (Prostate Cancer)5.12[3]
EGFR Kinase0.091[3]
9a 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideA549 (Lung Carcinoma)>50[3]
MCF-7 (Breast Adenocarcinoma)>50[3]
PC-3 (Prostate Cancer)>50[3]
EGFR Kinase1.89[3]
9c 3-{2-[4-(3-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamideA549 (Lung Carcinoma)4.33[3]
MCF-7 (Breast Adenocarcinoma)10.21[3]
PC-3 (Prostate Cancer)15.63[3]
EGFR Kinase0.23[3]
9j 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamideA549 (Lung Carcinoma)3.25[3]
MCF-7 (Breast Adenocarcinoma)12.33[3]
PC-3 (Prostate Cancer)18.29[3]
EGFR Kinase0.31[3]
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)>50[4][5]
C32 (Amelanotic Melanoma)>50[4][5]
DU145 (Prostate Cancer)19.8[4][5]
MCF-7/WT (Breast Adenocarcinoma)21.5[4][5]
5m N/A (structure not fully specified in abstract)Tobacco Mosaic Virus (TMV) - Protection ActivityEC₅₀: 103.4 µg/mL[6]
5j N/A (structure not fully specified in abstract)Tobacco Mosaic Virus (TMV) - Curative ActivityEC₅₀: 126.4 µg/mL[6]

Experimental Protocols

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The inhibitory activity against EGFR kinase was determined using a kinase-glo assay.[3]

  • Reaction Mixture: The reaction was carried out in a 96-well plate containing a mixture of EGFR kinase, ATP, and the test compound in a reaction buffer.

  • Incubation: The mixture was incubated at room temperature for a specified period to allow the kinase reaction to proceed.

  • Luminescence Detection: After incubation, a kinase-glo reagent was added to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Data Analysis: The luminescence was measured using a luminometer. The IC₅₀ values were calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of the pyrimidine analogs and a simplified representation of the EGFR signaling pathway, which is a common target for such compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines (A549, MCF-7, PC-3) seed Seed Cells into 96-well Plates start->seed treat Add Serial Dilutions of Test Compounds seed->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve measure Measure Absorbance at 490 nm dissolve->measure calculate Calculate IC50 Values measure->calculate egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

References

Structural Validation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide establishes a framework for its structural validation by comparing its expected analytical data with that of a close structural analog, pyrimidine-5-carboxylic acid. Furthermore, we present predicted data for the ethyl ester of the title compound to offer additional comparative insights. Detailed experimental protocols for the primary analytical techniques are also provided to assist researchers in their laboratory work.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Accurate structural validation is paramount to ensure the identity and purity of this compound in any research and development setting. This guide outlines the standard analytical methods used for such validation and provides a comparative analysis to aid in the interpretation of experimental results.

Comparative Analysis of Spectroscopic and Physical Data

For a robust structural validation, a combination of spectroscopic and physical data is essential. Below is a comparison of the expected data for this compound with the available data for pyrimidine-5-carboxylic acid and predicted data for ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Table 1: Comparison of Physical and Spectroscopic Data

PropertyThis compoundPyrimidine-5-carboxylic acid (Comparator)Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Predicted/Vendor Data)
Molecular Formula C₆H₃F₃N₂O₂C₅H₄N₂O₂C₈H₇F₃N₂O₂
Molecular Weight 192.10 g/mol [1][2]124.10 g/mol 220.15 g/mol
Melting Point 170-175 °C[1]Not availableNot available
1H NMR (ppm) Expected: ~9.3 (s, 2H, pyrimidine), >10 (br s, 1H, COOH)~9.4 (s, 1H), ~9.2 (s, 2H)Expected: ~9.3 (s, 2H, pyrimidine), ~4.4 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃)
13C NMR (ppm) Expected: ~165 (COOH), ~160 (C2-CF₃), ~159 (pyrimidine CH), ~120 (q, CF₃), ~125 (pyrimidine C5)Not availablePredicted: 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[3]
FT-IR (cm⁻¹) Expected: ~3000 (br, O-H), ~1720 (C=O), ~1300-1100 (C-F)Not availableNot available
Mass Spec (m/z) Expected: 192 [M]⁺ or 191 [M-H]⁻124 [M]⁺Expected: 220 [M]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

Acquisition Parameters (ESI):

  • Ionization Mode: Positive or negative.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized chemical compound like this compound.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental data_analysis Compare Experimental Data with Expected Values & Analogs nmr->data_analysis ms->data_analysis ftir->data_analysis elemental->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: A flowchart outlining the key steps in the synthesis, purification, and structural validation of a chemical compound.

Conclusion

The structural validation of this compound relies on a multi-technique analytical approach. While published experimental data is currently scarce, this guide provides a robust framework for researchers to confirm the structure of their synthesized material. By comparing the acquired experimental data with the expected values and the data from the non-fluorinated analog, pyrimidine-5-carboxylic acid, a high degree of confidence in the compound's identity can be achieved. The provided experimental protocols serve as a practical resource for obtaining high-quality analytical data.

References

A Comparative Analysis of Trifluoromethylated Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocycle. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—often lead to improved potency, better pharmacokinetic profiles, and novel mechanisms of action compared to their non-fluorinated analogues.[1] This guide provides a comparative analysis of trifluoromethylated pyrimidines against other alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

Physicochemical Properties: The Impact of Trifluoromethylation

The CF3 group acts as a powerful electron-withdrawing group, which profoundly influences the physicochemical properties of the pyrimidine ring. This is manifested by a decrease in the basicity (pKa) and an increase in the acidity of the parent molecule.[2] Furthermore, the lipophilicity is generally increased, which can enhance membrane permeability and cell uptake.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (acidic)pKa (basic)LogP (calculated)
PyrimidineC4H4N280.09~13.01.30.1
5-FluorouracilC4H3FN2O2130.088.0--0.8
4-(Trifluoromethyl)pyrimidineC5H3F3N2148.09--0.7[3]
2-(Trifluoromethyl)pyrimidineC5H3F3N2148.09--1.1[4]
5-TrifluoromethyluracilC5H3F3N2O2180.087.6--0.4

Data for Pyrimidine and 5-Fluorouracil are standard literature values. Data for trifluoromethylated pyrimidines are from cited sources.

Comparative Biological Activity

Trifluoromethylated pyrimidines have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and kinase inhibitory effects.[5][6][7]

Anticancer Activity

In oncology, pyrimidine analogues like 5-Fluorouracil (5-FU) have been used for decades. However, the development of resistance and toxicity are significant limitations. Trifluoromethylated derivatives offer potent alternatives that can overcome these challenges. A study of novel trifluoromethyl-substituted pyrimidine derivatives showed significant anti-proliferative activity against various human tumor cell lines.[8]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 17v [8]H1975 (Lung Cancer)2.275-FU9.37
Compound 17v [8]PC-3 (Prostate Cancer)4.815-FU>50
Compound 17v [8]MGC-803 (Gastric Cancer)6.535-FU15.21
Compound 17v [8]MCF-7 (Breast Cancer)12.065-FU26.32
Compound 30 [7]MV4-11 (AML)0.003--
Compound 3b [9]A375 (Melanoma)0.49--

IC50 values represent the concentration required to inhibit 50% of cell growth.

Compound 17v notably demonstrated superior activity against the H1975 non-small cell lung cancer line compared to 5-FU.[8] Further studies revealed that it induces apoptosis by upregulating pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2. It also arrests the cell cycle in the G2/M phase.[8]

Antifungal and Antiviral Activity

Trifluoromethyl pyrimidine derivatives have also been synthesized and evaluated for their efficacy against plant pathogens. Several compounds showed potent in vitro antifungal activities against a panel of fungi and promising antiviral activity against the tobacco mosaic virus (TMV).[6]

CompoundTargetInhibition Rate (%) @ 100 µg/mLEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Compound 5u [6]Rhizoctonia solani88.626.0Azoxystrobin26.0
Compound 5i [6]Colletotrichum truncatum73.2-Azoxystrobin-
Compound 5j [6]TMV (Curative)-126.4Ningnanmycin>200
Compound 5m [6]TMV (Protective)-103.4Ningnanmycin>200

EC50 values represent the concentration required to achieve 50% of the maximum effect.

Signaling Pathways and Mechanism of Action

The mechanism of action for trifluoromethylated pyrimidines is diverse. In cancer, they can act as kinase inhibitors or disrupt DNA synthesis.

Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[10] For example, 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are crucial targets in Acute Myeloid Leukemia (AML).[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Trifluoromethylated Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

EGFR signaling pathway and its inhibition.
Apoptosis Induction

Certain trifluoromethylated pyrimidines exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the balance of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Compound Compound 17v (Trifluoromethylated Pyrimidine) p53 p53 Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Bax Caspases Caspases Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execute

Apoptosis induction by a trifluoromethylated pyrimidine.

Experimental Protocols

The evaluation of these compounds involves a standardized workflow from chemical synthesis to biological characterization.

General Synthesis of Trifluoromethyl Pyrimidine Derivatives

A common synthetic route starts with ethyl trifluoroacetoacetate.[5][11] The process typically involves a series of reactions including cyclization, chlorination, and substitution to yield the final target compounds.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Characterization & Purification A Ethyl Trifluoroacetoacetate B Cyclization A->B C Chlorination B->C D Intermediate 4 C->D E Substitution with Aromatic Amine D->E F Target Compound E->F G Column Chromatography F->G H Structural Analysis (NMR, HRMS) G->H

General workflow for synthesis and purification.

Protocol for In Vitro Antifungal Assay (Mycelial Growth Rate Method) [6]

  • Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and sterilized.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent like DMSO, is added to the molten PDA at various final concentrations (e.g., 100 µg/mL). A solvent control is also prepared.

  • Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, is placed in the center of the compound-containing PDA plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the solvent control.

  • EC50 Determination: The experiment is repeated with a range of concentrations to determine the EC50 value by probit analysis.

Protocol for In Vitro Anticancer Assay (MTT Assay) [8]

  • Cell Seeding: Human tumor cells (e.g., H1975, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Conclusion

The incorporation of a trifluoromethyl group into the pyrimidine structure is a highly effective strategy in drug discovery. It significantly enhances key physicochemical properties, leading to improved biological activity across various therapeutic areas, including oncology and agriculture. Compared to non-fluorinated analogues like 5-FU, trifluoromethylated pyrimidines often exhibit superior potency, the ability to overcome drug resistance, and distinct mechanisms of action, such as dual kinase inhibition. The continued exploration of this chemical space promises to deliver novel and more effective therapeutic agents.

References

A Comparative Guide to the Bioactivity of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of biologically active molecules. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] This has spurred the synthesis and evaluation of numerous pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a crucial building block for novel therapeutic agents. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

This guide provides an objective comparison of the bioactivity of derivatives of this compound against established alternatives in the fields of oncology and mycology, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[1] A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in regulating cell division and death.[2] Aberrant EGFR activation is implicated in various cancers.

For a relevant comparison, the bioactivity of a potent 5-trifluoromethylpyrimidine derivative is compared with Gefitinib , a well-established EGFR inhibitor used in the treatment of non-small-cell lung cancer.[3][4][5]

Quantitative Bioactivity Data: Anticancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative derivative, Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), and Gefitinib against various cancer cell lines and the EGFR kinase. Lower IC50 values indicate greater potency.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)EGFR Kinase
Compound 9u 0.35 µM[6]3.24 µM[6]5.12 µM[6]0.091 µM[6]
Gefitinib ----

Note: Specific IC50 values for Gefitinib against these exact cell lines under identical experimental conditions were not available in the provided search results. However, it is a known potent EGFR inhibitor.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MAPK and PI3K/AKT pathways. Inhibitors like the 5-trifluoromethylpyrimidine derivatives and Gefitinib block the tyrosine kinase activity of EGFR, thereby disrupting these signaling events and impeding cancer cell growth.[2][7][8][9]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib / Pyrimidine Derivative Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Gefitinib) in culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antifungal Activity

Trifluoromethyl pyrimidine derivatives have also been investigated for their potential as antifungal agents. Their mechanism of action can involve the disruption of essential fungal enzymes.

For comparison, the antifungal activity of a this compound derivative is compared with Pyrimethanil , a commercial anilinopyrimidine fungicide. Pyrimethanil is known to inhibit the biosynthesis of methionine and the secretion of enzymes required for fungal infection.[14][15]

Quantitative Bioactivity Data: Antifungal Agents

The following table summarizes the in vitro antifungal activity of representative trifluoromethyl pyrimidine derivatives and the commercial fungicide Tebuconazole against various phytopathogenic fungi. Data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

CompoundBotrytis cinereaSclerotinia sclerotiorum
Derivative 5j 96.84%[16]-
Derivative 5l 100%[16]-
Derivative 5v -82.73%[16]
Tebuconazole (Control) 96.45%[16]83.34%[16]

Note: While a direct comparison with Pyrimethanil against the same fungi under identical conditions was not available in the search results, the data for Tebuconazole, another widely used fungicide, provides a relevant benchmark.

Experimental Workflow: Mycelial Growth Inhibition Assay

The diagram below outlines the typical workflow for assessing the antifungal activity of a compound using the mycelial growth inhibition method. This assay directly measures the effect of a compound on the vegetative growth of a fungus.

Mycelial_Growth_Inhibition_Workflow Start Start Prep_Media Prepare PDA Medium with Test Compound Start->Prep_Media Pour_Plates Pour into Petri Dishes Prep_Media->Pour_Plates Inoculate Inoculate with Fungal Mycelial Plug Pour_Plates->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate End End Calculate->End

References

A Spectroscopic Showdown: Distinguishing Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of pyrimidine, pyridazine, and pyrazine for researchers, scientists, and drug development professionals.

In the realm of heterocyclic chemistry, the diazines—pyrimidine, pyridazine, and pyrazine—represent fundamental structural motifs. As isomers with the molecular formula C₄H₄N₂, their distinct nitrogen atom placement within the six-membered aromatic ring profoundly influences their physicochemical and spectroscopic properties. This guide provides a detailed comparison of these isomers using key spectroscopic techniques, offering valuable data and experimental insights for their unambiguous identification.

At a Glance: Spectroscopic Fingerprints

The subtle constitutional differences between pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) give rise to unique spectral characteristics. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic TechniqueParameterPyrimidinePyridazinePyrazine
¹H NMR Chemical Shift (δ, ppm) in CDCl₃H-2: ~9.27, H-4/6: ~8.78, H-5: ~7.38[1]H-3/6: ~9.1, H-4/5: ~7.6H-2/3/5/6: ~8.6
¹³C NMR Chemical Shift (δ, ppm) in CDCl₃C-2: ~157.4, C-4/6: ~156.9, C-5: ~121.7[1][2]C-3/6: ~150, C-4/5: ~126C-2/3/5/6: ~145
IR Spectroscopy Key Vibrational Frequencies (cm⁻¹)C-H stretching: ~3050, Ring vibrations: ~1570, 1465, 1400[3][4]C-H stretching: ~3060, Ring vibrations: ~1575, 1450, 1415[3][4]C-H stretching: ~3070, Ring vibrations: ~1580, 1480, 1415[3][4]
UV-Vis Spectroscopy Absorption Maxima (λmax, nm) in gas phase~243, ~298[5]~246, ~340[5]~260, ~328[5]

Delving Deeper: Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. Below are detailed protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing insights into the electronic structure and connectivity of the isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the diazine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce sharp singlet signals for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to specific nuclei within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the diazine isomers, particularly the C-H stretching and ring vibrations.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the liquid or solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample. Identify the frequencies of key absorption bands and compare them to known values.

UV-Visible (UV-Vis) Spectroscopy

Objective: To probe the electronic transitions within the diazine isomers, which are influenced by the position of the nitrogen atoms.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the diazine isomer in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

    • Scan a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The absorbance of the blank is automatically subtracted from the sample's absorbance. Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.

Visualizing the Workflow: A Path to Isomer Identification

The process of distinguishing between pyrimidine isomers using spectroscopy follows a logical workflow, from initial sample handling to final data interpretation and comparison.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Diazine Isomer (Pyrimidine, Pyridazine, or Pyrazine) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax) UV_Spec->UV_Data Comparison Compare Spectra to Reference Data NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic identification of pyrimidine isomers.

Mass Spectrometry: A Complementary Technique

While NMR, IR, and UV-Vis spectroscopy are powerful tools for isomer differentiation, mass spectrometry (MS) provides crucial information about the mass-to-charge ratio (m/z) and fragmentation patterns.

Objective: To confirm the molecular weight of the isomers and analyze their fragmentation patterns upon ionization.

Methodology:

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for these volatile compounds.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

For pyrimidine, pyridazine, and pyrazine, the molecular ion peak will be observed at the same m/z value, corresponding to their identical molecular weight (80.09 g/mol ).[6] However, the relative intensities of the fragment ions can differ, providing another layer of information for distinguishing between them.

Structure-Spectra Correlations

The observed spectroscopic differences are a direct consequence of the unique electronic distributions and symmetries of the isomers.

  • In pyrimidine , the two nitrogen atoms at the 1 and 3 positions create distinct chemical environments for the protons and carbons, leading to a more complex NMR spectrum compared to pyrazine. The H-2 proton, situated between two nitrogen atoms, is significantly deshielded and appears at the lowest field.[1]

  • Pyridazine , with its adjacent nitrogen atoms, exhibits a strong dipole moment. This influences its vibrational modes and electronic transitions. The π-electron system in pyridazine is considered to be less delocalized compared to pyrimidine and pyrazine.[3][4]

  • Pyrazine , being a highly symmetrical molecule (D₂h point group), displays a simpler NMR spectrum with only one signal for all four equivalent protons and one for all four equivalent carbons.

By leveraging the complementary data from these spectroscopic techniques, researchers can confidently and accurately differentiate between pyrimidine and its isomers, a critical capability in drug discovery, materials science, and fundamental chemical research.

References

A Comparative Guide to Purity Validation of Synthesized 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides a comparative overview of analytical methods for validating the purity of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate purity assessment strategies.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for quantitative analysis, widely available.Requires a reference standard for absolute quantification, may not detect highly volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity for minor impurities compared to HPLC, complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities based on mass-to-charge ratio.High sensitivity, can be coupled with HPLC (LC-MS) for impurity identification.Isomers may not be distinguishable by MS alone, quantification can be challenging without standards.
Gas Chromatography (GC) Analysis of volatile impurities.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile compounds like the target molecule without derivatization.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar aromatic carboxylic acids and pyrimidine derivatives.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.

NMR Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the chemical structure.

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Reference Tetramethylsilane (TMS) at 0.00 ppmDMSO-d₆ at 39.52 ppm

Expected Chemical Shifts (Hypothetical Data):

Based on the structure and data from related compounds, the following are expected approximate chemical shifts.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 9.3 (s, 2H, pyrimidine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165 (C=O), 160 (pyrimidine-C), 158 (q, J = 35 Hz, C-CF₃), 122 (q, J = 275 Hz, CF₃), 118 (pyrimidine-C).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can help in identifying impurities when coupled with a separation technique like HPLC or GC.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Negative Ion Mode
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Expected Fragmentation (Hypothetical Data):

The molecular weight of this compound is 192.10 g/mol . In negative ion mode ESI-MS, the [M-H]⁻ ion is expected.

  • [M-H]⁻: m/z 191.01

  • Major Fragments: Loss of CO₂ (m/z 147.02), and further fragmentation of the pyrimidine ring.

Data Presentation and Comparison

Commercial batches of this compound typically have a purity of around 97%.[1][2] A synthesized batch should be compared against a commercially available standard or a well-characterized in-house reference.

Table 1: HPLC Purity Comparison of Synthesized Batches

Batch IDMain Peak Retention Time (min)Main Peak Area %Impurity 1 Area %Impurity 2 Area %Total Impurities %
Reference Standard 15.299.80.10.10.2
Synth-Batch-001 15.297.51.2 (at 12.8 min)0.8 (at 16.5 min)2.5
Synth-Batch-002 15.398.90.5 (at 12.8 min)0.3 (at 16.5 min)1.1

Table 2: Comparison of NMR and MS Data

ParameterReference StandardSynthesized Batch (Synth-Batch-001)
¹H NMR Conforms to expected structureConforms to expected structure, minor peaks at δ 2.5 and 3.3 ppm (potential solvent residue)
¹³C NMR Conforms to expected structureConforms to expected structure, additional small peaks observed
MS (m/z) [M-H]⁻ at 191.01[M-H]⁻ at 191.01, additional ions at m/z 171.03 and 205.05 (potential impurities)

Potential Impurities

Based on a general synthesis method for 2-substituted pyrimidine-5-carboxylic esters, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual ester.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment cluster_structure Structural Confirmation cluster_impurity Impurity Identification cluster_final Final Validation Synthesis Synthesized Product TLC TLC Analysis Synthesis->TLC MeltingPoint Melting Point Synthesis->MeltingPoint HPLC HPLC Purity TLC->HPLC MeltingPoint->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry HPLC->MS FinalReport Purity Validation Report HPLC->FinalReport LCMS LC-MS Analysis NMR->LCMS NMR->FinalReport MS->LCMS MS->FinalReport ReferenceImpurity Impurity Synthesis/ Isolation LCMS->ReferenceImpurity LCMS->FinalReport ReferenceImpurity->FinalReport

Caption: Purity validation workflow for synthesized compounds.

HPLC_Analysis_Workflow PrepStandard Prepare Standard Solution (1 mg/mL) InjectStandard Inject Standard Solution PrepStandard->InjectStandard PrepSample Prepare Sample Solution (1 mg/mL) InjectSample Inject Sample Solution PrepSample->InjectSample HPLCSetup Set up HPLC System (Column, Mobile Phase, etc.) HPLCSetup->InjectStandard HPLCSetup->InjectSample AcquireData Acquire Chromatograms InjectStandard->AcquireData InjectSample->AcquireData ProcessData Integrate Peaks and Calculate Area % AcquireData->ProcessData Report Generate Purity Report ProcessData->Report

Caption: Workflow for HPLC purity analysis.

References

A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making its derivatives attractive candidates for drug development.[1] However, ensuring target selectivity is a critical challenge, as off-target interactions can lead to toxicity and reduced efficacy. This guide provides a comparative overview of the cross-reactivity profiles of select derivatives from this class, supported by experimental data and detailed methodologies for assessing selectivity.

Comparative Cross-Reactivity Data

Quantitative data on the cross-reactivity of novel compounds are crucial for evaluating their therapeutic potential. The following tables summarize publicly available inhibition data for representative 2-(trifluoromethyl)pyrimidine derivatives that have been evaluated against panels of protein kinases.

Table 1: Kinase Selectivity Profile of Compound 30 (A Dual FLT3/CHK1 Inhibitor)

Compound 30, a 5-(trifluoromethyl)pyrimidine derivative, was assessed for its inhibitory activity against a panel of 12 kinases. The data demonstrates high potency against its intended targets, FLT3 (Wild-Type and D835Y mutant) and CHK1, with significantly lower activity against other kinases, indicating a favorable selectivity profile.[2]

Kinase TargetIC50 (nM)[2]Kinase Family
FLT3-WT 1.20 Receptor Tyrosine Kinase
FLT3-D835Y 1.00 Receptor Tyrosine Kinase
CHK1 25.00 Serine/Threonine Kinase
IRAK4864.60Serine/Threonine Kinase
P70S6K834.85Serine/Threonine Kinase
CDK2833.50Serine/Threonine Kinase
Aurora A1863.50Serine/Threonine Kinase
FAK>10000Tyrosine Kinase
Flt1(VEGFR1)>10000Receptor Tyrosine Kinase
KDR(VEGFR2)>10000Receptor Tyrosine Kinase
Flt4(VEGFR3)>10000Receptor Tyrosine Kinase
ALK>10000Receptor Tyrosine Kinase
Table 2: Activity Profile of Compound 9u (An EGFR Inhibitor)

Compound 9u was designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its activity was confirmed against the EGFR kinase and evaluated against several cancer cell lines that have varying dependencies on EGFR signaling.[3][4][5]

TargetIC50 (µM)[3][4][5]Target Type
EGFR Kinase 0.091 Receptor Tyrosine Kinase
A549 Cell Line0.35Non-Small Cell Lung Cancer
MCF-7 Cell Line3.24Breast Cancer
PC-3 Cell Line5.12Prostate Cancer

Experimental Protocols

Assessing the cross-reactivity of drug candidates requires robust and standardized assays. Below are detailed methodologies for key experiments used to generate the selectivity data presented.

In Vitro Kinase Selectivity Profiling (Luminescent Assay)

This protocol describes a common method for profiling an inhibitor against a panel of kinases using an ATP-to-ADP conversion assay, which generates a luminescent signal proportional to kinase activity.[6]

Principle: The assay quantifies the amount of ADP produced by the kinase reaction. After the kinase reaction, a reagent is added to convert the newly formed ADP to ATP. A second reagent then uses this ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the kinase inhibition by the test compound.

Materials:

  • Purified recombinant kinases (in a panel format)[7]

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., 10 mM stock in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • 384-well plates

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound. For single-dose screening, a final concentration of 1 µM is common.[6]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.[6]

  • Kinase Addition: Add 2 µL of the Kinase Working Stock, containing the specific kinase in its reaction buffer.[6]

  • Initiate Reaction: Add 2 µL of the ATP/Substrate Working Stock to start the reaction.[6] The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). For dose-response curves, IC50 values are determined using non-linear regression analysis.

GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)

This protocol is a standard method for determining a compound's affinity for a G-protein coupled receptor (GPCR) by measuring its ability to displace a known radiolabeled ligand.[8]

Principle: A radiolabeled ligand with high affinity for the target receptor is incubated with membranes from cells expressing the receptor. The test compound is added to compete for binding. A reduction in the measured radioactivity bound to the membranes indicates that the test compound is binding to the receptor.[8]

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest[8]

  • A specific, high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compound

  • Assay buffer

  • 96-well filter plates (e.g., glass fiber)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).[9]

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation fluid to the wells and quantify the amount of radioactivity retained on each filter using a scintillation counter.[8]

  • Data Analysis: The data are expressed as the percentage of inhibition of specific binding. IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the cross-reactivity assessment of this compound derivatives.

G cluster_prep Compound & Assay Preparation cluster_screening Screening Phase cluster_analysis Data Analysis & Follow-up compound Test Compound (Derivative) primary_target Primary Target Assay compound->primary_target panel Broad Selectivity Panel (e.g., KinomeScan) compound->panel primary_screen Determine Potency (IC50 / Ki) primary_target->primary_screen secondary_screen Single-Dose % Inhibition Screen @ 1-10 µM panel->secondary_screen potent Potent & Selective? primary_screen->potent hits Identify Off-Target Hits (e.g., >50% Inhibition) secondary_screen->hits potent->hits No sar Analyze SAR for Selectivity potent->sar Yes dose_response Dose-Response on Hits (Determine IC50) hits->dose_response dose_response->sar

Workflow for Kinase Inhibitor Cross-Reactivity Screening.

G ligand FLT3 Ligand flt3 FLT3 Receptor Tyrosine Kinase ligand->flt3 Activates p_flt3 p-FLT3 (Active) flt3->p_flt3 Dimerization & Autophosphorylation atr ATR Kinase chk1 CHK1 atr->chk1 Activates stat5 STAT5 p_flt3->stat5 akt AKT p_flt3->akt erk ERK p_flt3->erk p_chk1 p-CHK1 (Active) chk1->p_chk1 cycle_arrest Cell Cycle Arrest & Apoptosis p_chk1->cycle_arrest proliferation Cell Proliferation & Survival stat5->proliferation akt->proliferation erk->proliferation inhibitor Compound 30 (Pyrimidine Derivative) inhibitor->p_flt3 Inhibits inhibitor->p_chk1 Inhibits

Inhibitory action of a dual FLT3/CHK1 inhibitor.[2]

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed procedure for the safe disposal of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a compound that requires careful management due to its potential hazards.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Ingestion is harmful, and it can cause significant skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification and Precautionary Measures:

Hazard StatementGHS ClassificationPrecautionary Actions
Harmful if swallowed[1]Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention and rinse mouth.[1]
Causes skin irritation[1]Skin corrosion/irritation (Category 2)Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[1][3] Remove contaminated clothing and wash before reuse.[1]
Causes serious eye irritation[1]Serious eye damage/eye irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
May cause respiratory irritation[1]Specific target organ toxicity, single exposure (Category 3)Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1][3] If inhaled, move to fresh air and keep comfortable for breathing.[1]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator is necessary.[4]

  • Hand Protection: Wear impervious chemical-resistant gloves.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.

  • Containment of Spills: In the event of a spill, ventilate the area.[4] Wearing appropriate PPE, sweep up the solid material, place it in a sealed, properly labeled bag or container, and hold for waste disposal.[4] Avoid generating dust. Prevent the spill from entering sewers or waterways.[4]

  • Waste Collection:

    • Solid Waste: Collect surplus and non-recyclable this compound into a designated, labeled, and sealed container for chemical waste.

    • Contaminated Materials: Any materials used to clean up spills, such as paper towels or absorbent pads, as well as any contaminated PPE, should be placed in a sealed container and disposed of as hazardous waste.

  • Storage Pending Disposal: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal: Dispose of the contents and container through a licensed and approved waste disposal company.[1][3] Do not dispose of this chemical down the drain or in the regular trash. Ensure that the disposal is conducted in accordance with all applicable regulations.

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Assess Hazards & Don PPE B Contain Spill / Collect Waste A->B C Package & Label Waste B->C D Store in Designated Area C->D E Arrange for Licensed Disposal D->E F Document Disposal E->F

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk. The following table summarizes the required Personal Protective Equipment (PPE).

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or a Full-Face ShieldMust provide protection from splashes, mists, or fumes.[4] A face shield should be used in conjunction with splash goggles for enhanced protection.[5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Always inspect gloves for damage before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronTo protect skin and clothing from splashes or spills.[4][6]
Respiratory Protection NIOSH-Approved RespiratorNecessary if ventilation is inadequate or when there is a potential for dust or aerosol formation.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe handling of this chemical.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and emergency shower are readily accessible and in good working order.[5][8]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[9]

  • Prevent the formation of dust and aerosols.[2][9] When weighing or transferring the solid, do so carefully and away from drafts.

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[9]

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

  • Clean all equipment and the work area to prevent cross-contamination.

  • Remove and properly dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.[1]

Handling Workflow Diagram

A Preparation B Verify Emergency Equipment (Eyewash, Shower) A->B C Work in Fume Hood B->C D Don PPE C->D E Handling D->E F Weigh and Transfer E->F G Perform Experiment F->G H Post-Handling G->H I Decontaminate Work Area H->I J Remove and Dispose of PPE I->J K Wash Hands J->K

A logical workflow for safely handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs, get medical advice.[10]
Inhalation Move the person to fresh air.[9][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal, avoiding dust generation.[2] For a liquid spill, use an inert absorbent material.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and properly labeled hazardous waste container.[10] Do not dispose of it down the drain.[2]

  • Contaminated PPE: Used gloves, aprons, and other disposable protective equipment should be collected in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.